4-Hydroxybenzophenone-d4
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
93496-64-1 |
|---|---|
Molekularformel |
C13H10O2 |
Molekulargewicht |
202.24 g/mol |
IUPAC-Name |
phenyl-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i6D,7D,8D,9D |
InChI-Schlüssel |
NPFYZDNDJHZQKY-YKVCKAMESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=CC=C2)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
4-Hydroxybenzophenone-d4: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the core properties and applications of 4-Hydroxybenzophenone-d4.
Introduction
This compound is the deuterated form of 4-Hydroxybenzophenone (B119663), a member of the benzophenone (B1666685) class of organic compounds. Its structure features a phenyl group and a deuterium-labeled 4-hydroxyphenyl group attached to a central carbonyl group. The incorporation of four deuterium (B1214612) atoms into the hydroxyphenyl ring results in a stable, isotopically-labeled compound with a higher molecular weight than its non-deuterated counterpart. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly in techniques requiring precise quantification.
The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[1] Its chemical similarity to the non-deuterated analyte, 4-Hydroxybenzophenone, and other benzophenone derivatives, coupled with its distinct mass, allows for accurate quantification in complex matrices such as biological fluids and environmental samples.[1] The use of a deuterated internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in mass spectrometry-based methods, thereby significantly improving the accuracy and precision of the results.[1]
Chemical and Physical Properties
The chemical and physical properties of this compound are closely related to those of the parent compound, 4-Hydroxybenzophenone. The primary difference lies in the molecular weight due to the presence of deuterium atoms.
| Property | Value |
| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[1] |
| Synonyms | (4-Hydroxyphenyl)phenyl-methanone-d4, 1-(4-Hydroxyphenyl)-1-phenylmethanone-d4 |
| CAS Number | 93496-64-1 |
| Molecular Formula | C₁₃H₆D₄O₂ |
| Molecular Weight | 202.24 g/mol |
| Appearance | White to beige fine crystalline powder |
| Melting Point | 132-135 °C (for non-deuterated form) |
| Solubility | Insoluble in water |
Primary Uses and Applications
The principal application of this compound is as an internal standard for the quantitative analysis of 4-Hydroxybenzophenone and related benzophenone compounds in various matrices. This is particularly crucial in fields such as:
-
Pharmacokinetic Studies: To accurately measure the concentration of drug metabolites, such as 4-Hydroxybenzophenone derived from the metabolism of benzophenone, in biological samples like plasma and urine.[1]
-
Therapeutic Drug Monitoring: Ensuring precise measurement of drug levels in patients.[1]
-
Metabolic Research: To trace and quantify metabolic pathways of benzophenone and related compounds.[1]
-
Environmental Analysis: For the detection and quantification of benzophenone derivatives, which are common UV filters found in sunscreens and other personal care products, in environmental samples like water and soil. The ubiquitous presence of benzophenones as emerging contaminants necessitates sensitive and accurate analytical methods.
-
Food Safety: To analyze the presence of benzophenones in food products, for example, due to migration from packaging materials.
The use of this compound as an internal standard is compatible with various analytical techniques, most notably:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
While specific protocols for the use of this compound may vary depending on the matrix and analytical instrumentation, the following provides a detailed, representative methodology for the analysis of benzophenones in a solid matrix using a deuterated internal standard, adapted from a method for analyzing benzophenone and 4-hydroxybenzophenone in breakfast cereal. This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by GC-MS analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Sample Homogenization:
-
Weigh 5 g of the finely crushed solid sample (e.g., breakfast cereal) into a 50 mL centrifuge tube.
-
Add 10 mL of water.
-
-
Spiking with Internal Standard:
-
Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution) to the sample.
-
For calibration and recovery experiments, spike with the non-deuterated analyte standard solution at this stage. For blank samples, add only the solvent for the standard.
-
Add 10 mL of acetonitrile (B52724).
-
-
Extraction:
-
Vortex the mixture thoroughly for 1 minute.
-
Sonicate for 30 minutes.
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium acetate) to the centrifuge tube.
-
Immediately shake vigorously using a vortex for 5 minutes.
-
Centrifuge for 10 minutes at 3500 rpm.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 5 mL of the acetonitrile supernatant to a dSPE tube containing a cleanup sorbent (e.g., primary secondary amine and C18).
-
Shake vigorously for 5 minutes.
-
Centrifuge for 10 minutes at 3500 rpm.
-
-
Final Extract Preparation:
-
Transfer 1 mL of the cleaned extract into a GC vial for analysis.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A mid-polarity column such as a TraceGOLD TG-17MS (or equivalent) is suitable.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for both the analyte (4-Hydroxybenzophenone) and the internal standard (this compound) are monitored.
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the analysis of benzophenones using an internal standard.
Caption: Experimental workflow for benzophenone analysis.
Synthesis of 4-Hydroxybenzophenone
The following diagram illustrates a general logical relationship for this synthesis.
Caption: Synthesis of 4-Hydroxybenzophenone.
The synthesis of the deuterated analog would likely involve the use of deuterated phenol (phenol-d5 or phenol-d6) as a starting material in a similar reaction.
Conclusion
This compound is a critical analytical tool for researchers and scientists in various fields, including pharmacology, environmental science, and food safety. Its role as an internal standard in mass spectrometry-based analytical methods ensures the high accuracy and precision required for reliable quantification of benzophenone and its derivatives. The experimental protocols, though adaptable, follow a general workflow of extraction, cleanup, and instrumental analysis. While the direct synthesis of the deuterated compound is a specialized process, the fundamental chemistry is based on established organic synthesis reactions. The continued use of this compound and other deuterated internal standards will be essential for advancing our understanding of the fate and effects of benzophenones in biological and environmental systems.
References
Synthesis of Deuterium-Labeled 4-Hydroxybenzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for deuterium-labeled 4-hydroxybenzophenone (B119663). The incorporation of deuterium (B1214612) into molecules is a critical strategy in drug discovery and development, offering the potential to modulate pharmacokinetic profiles and reduce metabolic liabilities through the kinetic isotope effect.[1][2][3] This document outlines two principal synthetic strategies: the deuteration of a phenol (B47542) precursor followed by Friedel-Crafts acylation, and the direct hydrogen-deuterium exchange on 4-hydroxybenzophenone. Detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows are provided to aid researchers in the practical application of these methods.
Core Synthetic Strategies
The synthesis of deuterium-labeled 4-hydroxybenzophenone can be approached via two main routes:
-
Precursor Deuteration followed by Acylation: This strategy involves the initial deuteration of the phenolic ring of a suitable precursor, followed by a Friedel-Crafts acylation reaction to construct the benzophenone (B1666685) scaffold. This approach offers control over the location and extent of deuterium incorporation in the hydroxy-substituted aromatic ring.
-
Late-Stage Direct H/D Exchange: In this approach, non-labeled 4-hydroxybenzophenone is synthesized first, followed by a direct hydrogen-deuterium exchange reaction. The hydroxyl group activates the aromatic ring, facilitating the exchange at the ortho and para positions.
Pathway 1: Precursor Deuteration and Subsequent Friedel-Crafts Acylation
This pathway commences with the deuteration of phenol, which is then subjected to a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst to yield the desired deuterium-labeled 4-hydroxybenzophenone.
Step 1: Deuteration of Phenol
Several methods are effective for the deuteration of the phenolic ring, primarily through hydrogen-deuterium (H-D) exchange reactions.[1][4] The choice of method can influence the degree and regioselectivity of deuterium incorporation.
Table 1: Comparison of Phenol Deuteration Methods
| Method | Catalyst/Reagent | Typical Reaction Conditions | Advantages |
| Acid-Catalyzed Exchange | DCl in D₂O | Reflux for 1-6 hours.[4] | Simple and straightforward. |
| Solid Acid-Catalyzed Exchange | Amberlyst-15 in D₂O | 110°C for 24 hours.[4][5] | Easy catalyst removal.[6] |
| Transition Metal-Catalyzed Exchange | Pt/C in D₂O | Room temperature to 180°C.[4] | Milder conditions compared to acid catalysis.[1] |
Experimental Protocol: Acid-Catalyzed Deuteration of Phenol using Amberlyst-15 [4][5]
-
Catalyst Preparation: Dry Amberlyst-15 resin in a desiccator over sulfuric acid under high vacuum for 24 hours.[1][4]
-
Reaction Setup: In a sealed tube under a nitrogen atmosphere, dissolve phenol (2 mmol) in deuterium oxide (12 mL). Add the dried Amberlyst-15 resin (100 mg per 100 mg of phenol).[4]
-
Reaction: Heat the mixture in an oil bath at 110°C for 24 hours, with the exclusion of light.[4]
-
Work-up: After cooling, filter the catalyst. Extract the deuterated phenol from the aqueous solution with a suitable organic solvent. Dry the organic phase and remove the solvent under reduced pressure.[4]
Step 2: Friedel-Crafts Acylation
The deuterated phenol is then acylated with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form deuterium-labeled 4-hydroxybenzophenone.[7][8]
Table 2: Typical Conditions for Friedel-Crafts Acylation of Phenol
| Reactants (Molar Ratio) | Catalyst | Solvent | Temperature | Yield |
| Phenol : Benzoyl Chloride : AlCl₃ (1 : 1.05-1.1 : 1.5-1.6) | AlCl₃ | Chlorobenzene (B131634) | 40-70°C | High |
| Phenol : Trichloromethylbenzene : AlCl₃ (1 : 1.1 : 1.1-1.5) | AlCl₃ | 1,2-Dichloroethane | 0-25°C | ~90%[7][8] |
Experimental Protocol: Friedel-Crafts Acylation of Deuterated Phenol [9]
-
Reaction Setup: In a reaction vessel, add chlorobenzene and anhydrous aluminum chloride. Stir the mixture and cool to 10-50°C.
-
Addition of Reactants: Prepare a mixture of deuterated phenol and chlorobenzene and add it dropwise to the reaction vessel. After the addition is complete, stir for an additional 30 minutes. Then, add benzoyl chloride dropwise.
-
Reaction: Slowly heat the reaction mixture to 40-45°C and maintain for 2 hours, then increase the temperature to 60-70°C for 1 hour.
-
Work-up and Purification: Pour the reaction mixture into cold water and stir for 2 hours at 20-30°C. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to obtain the crude product. Recrystallize from toluene (B28343) to yield pure deuterium-labeled 4-hydroxybenzophenone.
Pathway 2: Late-Stage Direct Hydrogen-Deuterium Exchange
This pathway involves the synthesis of non-labeled 4-hydroxybenzophenone, followed by a direct H/D exchange reaction to introduce deuterium into the molecule.
Step 1: Synthesis of 4-Hydroxybenzophenone
The synthesis of the non-labeled 4-hydroxybenzophenone can be achieved via the Friedel-Crafts acylation of phenol with benzoyl chloride as described in Pathway 1, Step 2.
Step 2: Direct Hydrogen-Deuterium Exchange
The methods used for the deuteration of phenol can be adapted for the direct H/D exchange on 4-hydroxybenzophenone. The hydroxyl group activates the ortho and para positions of the phenolic ring, making them susceptible to electrophilic substitution.
Table 3: Conditions for Direct H/D Exchange on 4-Hydroxybenzophenone
| Method | Catalyst/Reagent | Typical Reaction Conditions | Expected Outcome |
| Acid-Catalyzed Exchange | DCl in D₂O | Reflux | Deuteration at positions ortho to the hydroxyl group. |
| Solid Acid-Catalyzed Exchange | Amberlyst-15 in D₂O | 110°C | Deuteration at positions ortho to the hydroxyl group. |
| Transition Metal-Catalyzed Exchange | Pt/C in D₂O | Room temperature to 180°C | Potential for broader deuteration on both aromatic rings. |
Experimental Protocol: Direct Acid-Catalyzed Deuteration of 4-Hydroxybenzophenone [4]
-
Preparation: Dissolve or suspend 4-hydroxybenzophenone in deuterium oxide (D₂O).
-
Acidification: Add deuterium chloride (DCl) to adjust the pD to approximately 0.32.[4]
-
Reaction: Reflux the mixture under a nitrogen atmosphere for a duration of one to six hours.[4]
-
Work-up: Remove the D₂O and DCl by lyophilization to obtain the deuterium-labeled 4-hydroxybenzophenone.[4][6]
Analytical Characterization
The successful incorporation of deuterium, as well as its location and isotopic purity, must be confirmed using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree of deuteration by observing the reduction in the integral of proton signals at specific positions. ²H NMR can directly detect the presence and location of deuterium atoms.[4]
-
Mass Spectrometry (MS): GC-MS or LC-MS is a highly sensitive technique used to determine the isotopic distribution in the sample by analyzing the mass-to-charge ratio of the molecular ions.[4]
Conclusion
The synthesis of deuterium-labeled 4-hydroxybenzophenone can be effectively achieved through two primary strategies: precursor deuteration followed by Friedel-Crafts acylation, or late-stage direct H/D exchange. The choice of pathway will depend on the desired labeling pattern, the required isotopic enrichment, and the availability of starting materials. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable synthetic route for their specific needs in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 9. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Hydroxybenzophenone-d4: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxybenzophenone-d4, a deuterated analog of 4-Hydroxybenzophenone (B119663). This document details experimental protocols for its synthesis, its application as an internal standard in analytical methods, and its relevance in biological research, particularly in the context of recent findings on its interaction with cellular signaling pathways.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration offers a distinct mass shift, facilitating accurate quantification in mass spectrometry-based methods. The physical and chemical properties of this compound are summarized below, with data for the non-deuterated analog provided for comparison.
| Property | This compound | 4-Hydroxybenzophenone |
| Molecular Formula | C₁₃H₆D₄O₂ | C₁₃H₁₀O₂ |
| Molecular Weight | 202.24 g/mol | 198.22 g/mol |
| CAS Number | 93496-64-1 | 1137-42-4 |
| Appearance | White to off-white powder | White to beige crystalline powder |
| Melting Point | Not explicitly available; expected to be similar to the non-deuterated form. | 132-135 °C |
| Boiling Point | Not explicitly available. | 367.3 °C at 760 mmHg, 260-262 °C at 32 hPa[2][3] |
| Solubility | Soluble in organic solvents such as methanol (B129727) and chloroform (B151607). Insoluble in water. | Slightly soluble in chloroform and methanol; insoluble in water. |
| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[1] | (4-hydroxyphenyl)(phenyl)methanone |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound. While specific spectra for the deuterated analog are not widely published, the following provides an overview of the expected spectral characteristics based on data from its non-deuterated counterpart.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 4-Hydroxybenzophenone would show signals corresponding to the aromatic protons. In this compound, the signals for the deuterated phenyl ring would be absent, simplifying the spectrum significantly.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms attached to deuterium (B1214612) will exhibit a characteristic triplet splitting pattern due to C-D coupling.
Mass Spectrometry (MS): Mass spectrometry is a key analytical technique for this compound. The deuteration provides a clear mass shift, allowing for its use as an internal standard. The fragmentation pattern of protonated 4-hydroxybenzophenone isomers has been studied, revealing characteristic fragments at m/z 121 and m/z 105.[4] A similar fragmentation pattern would be expected for the deuterated analog, with a corresponding mass shift for fragments containing the deuterated ring.
Infrared (IR) Spectroscopy: The IR spectrum of 4-Hydroxybenzophenone shows characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The C-D stretching vibrations in this compound would appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretches (around 2800-3000 cm⁻¹).
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of deuterated phenolic compounds is through hydrogen-deuterium exchange. The following protocol is a representative method adapted from general procedures for the deuteration of phenols.
Method: Acid-Catalyzed Hydrogen-Deuterium Exchange
This method utilizes a strong acid catalyst in the presence of a deuterium source, typically deuterium oxide (D₂O), to exchange the aromatic protons of 4-hydroxybenzophenone with deuterium.
Materials:
-
4-Hydroxybenzophenone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane
-
Ice
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzophenone in anhydrous 1,2-dichloroethane.
-
Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.
-
Deuterium Source Addition: Add deuterium oxide to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature for a specified period, monitoring the reaction progress by ¹H NMR to observe the disappearance of the aromatic proton signals of the phenol (B47542) ring.
-
Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Application as an Internal Standard in LC-MS/MS
This compound is an ideal internal standard for the quantification of 4-Hydroxybenzophenone and related compounds in biological matrices due to its similar chemical properties and distinct mass.
Method: Quantification of 4-Hydroxybenzophenone in Plasma
Materials:
-
Plasma sample
-
This compound (internal standard solution of known concentration)
-
Acetonitrile (B52724) (for protein precipitation)
-
Formic acid
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. To a 100 µL aliquot of plasma sample, add a known amount of this compound internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the sample for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Liquid Chromatography (LC): Inject the prepared sample onto a suitable C18 column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B). b. Mass Spectrometry (MS/MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both 4-Hydroxybenzophenone and this compound.
-
Quantification: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. b. Determine the concentration of 4-Hydroxybenzophenone in the plasma sample by interpolating its peak area ratio on the calibration curve.
Biological Interactions and Signaling Pathways
Recent studies have indicated that 4-Hydroxybenzophenone can exert biological effects, including neurotoxicity. Research suggests that it may inhibit the proliferation of hippocampal neural stem cells by upregulating the chemokine Cxcl1.[5] This effect is potentially mediated through the activation of the PERK signaling pathway, which is involved in the endoplasmic reticulum (ER) stress response.[6]
Experimental Protocols for Investigating Biological Effects
Immunofluorescent Staining for Cxcl1
This protocol allows for the visualization of Cxcl1 protein expression in cultured cells.
Materials:
-
Cultured cells (e.g., mouse hippocampal neural stem cells)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Cxcl1
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells on coverslips and treat with 4-Hydroxybenzophenone as required.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against Cxcl1 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Quantitative Real-Time PCR (qRT-PCR) for Cxcl1 mRNA Expression
This protocol quantifies the changes in Cxcl1 gene expression following treatment with 4-Hydroxybenzophenone.
Materials:
-
Treated and untreated cultured cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for mouse Cxcl1 and a reference gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for Cxcl1 and the reference gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Cxcl1 expression.
siRNA-mediated Knockdown of Cxcl1
This protocol is used to specifically reduce the expression of Cxcl1 to investigate its role in the observed biological effects of 4-Hydroxybenzophenone.
Materials:
-
Cultured cells
-
siRNA targeting mouse Cxcl1
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM reduced-serum medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate to be 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation: Prepare siRNA-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.
-
Transfection: Add the complexes to the cells and incubate for the desired time.
-
Functional Assay: After transfection, treat the cells with 4-Hydroxybenzophenone and perform functional assays (e.g., cell viability, proliferation assays).
-
Validation of Knockdown: Confirm the knockdown of Cxcl1 expression by qRT-PCR or Western blotting.
Conclusion
This compound is a valuable tool for researchers in analytical chemistry, drug metabolism, and toxicology. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, make it indispensable for accurate quantitative studies. Furthermore, the emerging research on the biological effects of its non-deuterated analog highlights the importance of understanding the interactions of such compounds with cellular pathways. The experimental protocols provided in this guide offer a solid foundation for the synthesis, analysis, and biological investigation of this compound and related compounds.
References
Technical Guide: 4-Hydroxybenzophenone-d4 (CAS: 93496-64-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Hydroxybenzophenone-d4, a deuterated analog of 4-Hydroxybenzophenone. This document consolidates its chemical and physical properties, outlines its primary application as an internal standard in analytical chemistry, and provides an exemplary experimental protocol for its use.
Core Compound Information
This compound is a stable isotope-labeled version of 4-Hydroxybenzophenone, a metabolite of benzophenone (B1666685).[1] The incorporation of four deuterium (B1214612) atoms on the phenol (B47542) ring makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to the unlabeled analyte but mass-shifted, allowing for precise quantification.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 93496-64-1 |
| Molecular Formula | C₁₃H₆D₄O₂ |
| Molecular Weight | 202.24 g/mol |
| IUPAC Name | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[2] |
| Synonyms | This compound, (4-Hydroxyphenyl)phenyl-methanone-d4, 4-Benzoylphenol-d4[1] |
| Appearance | Light Grey to Light Brown Solid[1] |
| Melting Point | 130-132°C[1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[1] |
| Purity | >95% (HPLC) |
| Storage | Refrigerator (2-8°C)[1] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in analytical and pharmacokinetic studies.[2][3] Its use significantly improves the accuracy and precision of quantitative methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the detection of 4-Hydroxybenzophenone in various biological matrices.[2]
The non-deuterated form, 4-Hydroxybenzophenone, is a known metabolite of benzophenone and has been studied for its potential biological activities, including estrogenic effects.[4] It is also used in industrial applications as a photoinitiator.[5]
Experimental Protocols
The following is a representative experimental protocol for the use of this compound as an internal standard for the quantification of 4-Hydroxybenzophenone in a biological matrix using LC-MS/MS.
Protocol: Quantification of 4-Hydroxybenzophenone in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard
1. Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of 4-Hydroxybenzophenone (analyte) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound (internal standard, IS) in the same solvent at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of working standard solutions of the analyte at different concentrations.
-
Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the working internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
-
4-Hydroxybenzophenone: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻, which will be +4 Da compared to the analyte) and a corresponding product ion.
- Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standard solutions.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Benzophenone Metabolism
The following diagram illustrates the metabolic conversion of benzophenone to 4-hydroxybenzophenone.
Caption: Metabolic pathway of benzophenone to 4-hydroxybenzophenone.
Experimental Workflow for Quantification
The diagram below outlines the general workflow for the quantification of an analyte using an internal standard with LC-MS/MS.
Caption: General workflow for LC-MS/MS quantification.
References
- 1. 4-Hydroxybenzophenone | TargetMol [targetmol.com]
- 2. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-ヒドロキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 4-Hydroxybenzophenone and its Deuterated Analog, 4-Hydroxybenzophenone-d4
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of 4-Hydroxybenzophenone and its deuterated counterpart, 4-Hydroxybenzophenone-d4. It delves into their fundamental chemical and physical properties, synthesis methodologies, and analytical characterization. A significant focus is placed on the role of this compound as an internal standard in quantitative bioanalytical assays, a critical aspect of modern drug development. Detailed experimental protocols for synthesis and bioanalysis are provided, alongside illustrative diagrams to elucidate key processes and concepts.
Introduction
4-Hydroxybenzophenone is a versatile organic compound with applications ranging from a photoinitiator in polymer chemistry to an intermediate in the synthesis of pharmaceuticals.[1] In the realm of drug development and metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in complex biological matrices. This compound, a deuterated form of 4-Hydroxybenzophenone, serves this crucial role, enabling precise quantification by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will explore the key differences and applications of these two molecules.
Physicochemical Properties
The primary physical difference between 4-Hydroxybenzophenone and this compound lies in their molecular weight, a direct consequence of the replacement of four hydrogen atoms with deuterium (B1214612) on the hydroxyl-bearing phenyl ring. This seemingly subtle change has significant implications for their use in analytical chemistry, particularly in mass spectrometry.
| Property | 4-Hydroxybenzophenone | This compound |
| Molecular Formula | C₁₃H₁₀O₂ | C₁₃H₆D₄O₂ |
| Molecular Weight | 198.22 g/mol [1][2] | ~202.25 g/mol |
| CAS Number | 1137-42-4[1][2] | 93496-64-1 |
| Melting Point | 131-133 °C[1] | No data available |
| Boiling Point | 260-262 °C at 32 hPa[1] | No data available |
| Appearance | White to off-white crystalline powder | No data available |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Soluble in organic solvents |
Synthesis Methodologies
Synthesis of 4-Hydroxybenzophenone
A common and efficient method for the synthesis of 4-Hydroxybenzophenone is the Friedel-Crafts acylation of phenol (B47542) with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Protocol: Synthesis of 4-Hydroxybenzophenone
Materials:
-
Phenol
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorobenzene (B131634) (solvent)
-
Hydrochloric acid (HCl), cold, dilute
-
Toluene (B28343) for recrystallization
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure: [3]
-
In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, add chlorobenzene and anhydrous aluminum chloride.
-
Stir the mixture and cool it in an ice bath.
-
Prepare a solution of phenol in chlorobenzene and add it dropwise to the stirred AlCl₃ suspension at a temperature between 10°C and 50°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Add benzoyl chloride dropwise to the reaction mixture.
-
Slowly raise the temperature and maintain it at 40-45°C for 2 hours, followed by 1 hour at 60-70°C.
-
After the reaction is complete, slowly pour the reaction mixture into cold water with vigorous stirring.
-
Stir the resulting mixture at 20-30°C for 2 hours to allow for the precipitation of the crude product.
-
Collect the solid by filtration and wash it with water until the filtrate is neutral.
-
Dry the crude 4-hydroxybenzophenone.
-
Recrystallize the crude product from toluene to obtain pure, white crystals of 4-hydroxybenzophenone.
Synthesis of this compound
The synthesis of this compound follows a similar Friedel-Crafts acylation pathway, with the key difference being the use of a deuterated starting material, typically phenol-d5 (B121304) or phenol-d6, where the hydrogen atoms on the aromatic ring are replaced with deuterium.
Conceptual Protocol: Synthesis of this compound
Materials:
-
Phenol-d5 or Phenol-d6
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Deuterated water (D₂O) for quenching (optional, to maintain isotopic purity)
-
Appropriate deuterated solvents for workup and recrystallization
Procedure:
The procedure would be analogous to the synthesis of 4-Hydroxybenzophenone, with the substitution of phenol with its deuterated counterpart. All steps should be carried out under anhydrous conditions to prevent H-D exchange, which would lower the isotopic purity of the final product. The workup would also ideally involve deuterated reagents to maintain the deuterium labeling.
Analytical Characterization
The structural difference between 4-Hydroxybenzophenone and its deuterated analog can be clearly distinguished using various spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is the most direct method to differentiate between the two compounds. The molecular ion peak in the mass spectrum of this compound will be shifted by +4 m/z units compared to 4-Hydroxybenzophenone.
-
4-Hydroxybenzophenone: [M+H]⁺ = 199.0759
-
This compound: [M+H]⁺ = 203.0999
The fragmentation patterns of both molecules under collision-induced dissociation (CID) are expected to be similar, with the key difference being the mass of the fragments containing the deuterated phenyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of 4-Hydroxybenzophenone will show characteristic signals for the aromatic protons. In the spectrum of this compound, the signals corresponding to the protons on the hydroxyl-bearing phenyl ring will be absent, providing a clear confirmation of deuteration.
-
¹³C NMR: The ¹³C NMR spectra will be very similar for both compounds. However, the carbon atoms directly bonded to deuterium in this compound may show a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be largely similar, showing a characteristic C=O stretching frequency for the ketone and a broad O-H stretching band for the phenol. In the spectrum of this compound, the C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) in the non-deuterated compound.
Application in Bioanalysis: Use as an Internal Standard
The primary application of this compound in drug development is as an internal standard for the quantification of 4-Hydroxybenzophenone and related compounds in biological matrices.[4] An ideal internal standard should have physicochemical properties very similar to the analyte but be clearly distinguishable by the detector. Deuterated standards are considered the "gold standard" for LC-MS based quantification because they co-elute with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects.
Experimental Protocol: Quantification of 4-Hydroxybenzophenone in Human Plasma using LC-MS/MS
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxybenzophenone: Monitor the transition of the precursor ion (e.g., m/z 199.1) to a specific product ion.
-
This compound: Monitor the transition of the precursor ion (e.g., m/z 203.1) to a corresponding product ion.
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.
-
Determine the concentration of 4-Hydroxybenzophenone in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and best practices for the use of deuterated internal standards in quantitative mass spectrometry. In the fields of pharmaceutical development, clinical diagnostics, and academic research, the accuracy and precision of analytical data are paramount. Deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard for achieving reliable and reproducible quantification, particularly in complex biological matrices.[1][2] This document will delve into the core principles of isotope dilution mass spectrometry, detail experimental protocols, present comparative data, and provide visual workflows to facilitate a deeper understanding of this critical analytical technique.
The Core Principle: Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been substituted with their heavier, stable isotope, deuterium (B1214612).[3] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard.[4]
A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[3] Because the deuterated standard is chemically and physically almost identical to the analyte, it behaves similarly throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4] Consequently, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally.[3] By measuring the ratio of the analyte's signal to that of the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant despite fluctuations in absolute signal intensities.[5]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:
-
Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS analysis.[6] Since a deuterated internal standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects, allowing for effective normalization of the signal.[6][7]
-
Correction for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are accounted for, as the internal standard is subject to the same physical and chemical processes as the analyte.
-
Compensation for Instrumental Variability: Fluctuations in injection volume and instrument response are corrected by normalizing the analyte signal to the internal standard signal.[8]
Key Considerations for Selecting and Using Deuterated Internal Standards
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Isotopic Purity and Enrichment: The deuterated internal standard should have high isotopic enrichment (ideally ≥98%) to minimize the contribution of any unlabeled analyte present as an impurity in the standard.[3][9] The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration in the sample.[3]
-
Position of Deuterium Labeling: Deuterium atoms should be placed on stable positions within the molecule to prevent hydrogen-deuterium exchange with the solvent or matrix components (e.g., avoid -OH, -NH, -SH groups).[3][10] Such exchange can compromise the mass difference between the analyte and the standard.
-
Degree of Deuteration: A sufficient number of deuterium atoms should be incorporated to ensure that the mass of the internal standard is outside the natural isotopic distribution of the analyte, thus preventing isotopic crosstalk.[11]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard should co-elute with the analyte. However, a phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the deuterated and non-deuterated compounds.[2][12]
Data Presentation: Comparative Analysis
The superiority of deuterated internal standards over non-deuterated analogs (structural analogs) is evident in the improved accuracy and precision of quantitative data. The following tables summarize typical validation data comparing the performance of a deuterated internal standard with a non-deuterated structural analog for the analysis of a hypothetical drug in human plasma.
Table 1: Comparison of Accuracy and Precision
| Quality Control Level | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy (%) | Precision (%CV) | |
| Low QC | 98.5 | 4.2 |
| Mid QC | 101.2 | 3.8 |
| High QC | 99.3 | 3.5 |
Data is illustrative and represents typical outcomes.
Table 2: Comparison of Matrix Effect
| Matrix Source | Deuterated IS Normalized Matrix Factor | Non-Deuterated IS Normalized Matrix Factor |
| Source 1 | 1.02 | 1.15 |
| Source 2 | 0.98 | 0.85 |
| Source 3 | 1.05 | 1.22 |
| Source 4 | 0.95 | 0.90 |
| Source 5 | 1.01 | 1.18 |
| Source 6 | 0.99 | 0.88 |
| Mean | 1.00 | 1.03 |
| %CV | 3.5 | 15.2 |
A lower %CV for the IS-normalized matrix factor indicates better compensation for the variability of the matrix effect.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioanalysis. The following sections provide methodologies for common sample preparation techniques incorporating deuterated internal standards.
Protocol 1: Protein Precipitation (PPT)
This method is a rapid and simple technique for removing the majority of proteins from biological fluids like plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Deuterated internal standard working solution
-
Cold precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 25 µL of the deuterated internal standard working solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold precipitation solvent to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases.
Materials:
-
Biological sample
-
Deuterated internal standard working solution
-
Buffer solution (to adjust pH)
-
Immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 25 µL of the deuterated internal standard working solution.
-
Add 100 µL of buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH 5) and vortex.
-
Add 500 µL of the immiscible organic solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than PPT or LLE.
Materials:
-
SPE cartridges (e.g., C18, mixed-mode)
-
Biological sample
-
Deuterated internal standard working solution
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., 5% methanol (B129727) in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE vacuum manifold or positive pressure processor
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 100 µL of the biological sample, add 25 µL of the deuterated internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the use of deuterated internal standards.
References
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
Isotopic Labeling of Benzophenone for Analytical Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of benzophenone (B1666685), a critical component in ensuring accuracy and precision in quantitative analytical studies. Isotopically labeled internal standards are the gold standard in mass spectrometry-based quantification, mitigating matrix effects and variations in sample processing. This document details the synthesis, characterization, and application of deuterated and carbon-13 labeled benzophenone, offering detailed experimental protocols and structured data for researchers in analytical chemistry and drug development.
Introduction to Isotopic Labeling in Quantitative Analysis
Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. For analytical standards, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are commonly used.[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.[2] When used as internal standards, they co-elute with the analyte of interest during chromatographic separation and experience similar ionization efficiencies and matrix effects, allowing for highly accurate quantification.[3] Benzophenone and its derivatives are widely used in various industrial applications, including as photoinitiators and in fragrances, leading to their presence in environmental and biological samples.[4] Therefore, reliable analytical methods for their quantification are essential.
Synthesis of Isotopically Labeled Benzophenone
The two most common isotopically labeled forms of benzophenone for analytical applications are deuterated benzophenone (Benzophenone-d₁₀) and carbonyl-¹³C-benzophenone. The synthesis of these compounds typically involves adapting classical organic reactions to incorporate the isotopic label.
Synthesis of Benzophenone-¹³C
A common method for introducing a ¹³C label at the carbonyl position is through the Friedel-Crafts acylation of benzene (B151609) with ¹³C-labeled benzoyl chloride.[5][6]
Experimental Protocol: Friedel-Crafts Acylation for Benzophenone-(carbonyl-¹³C) Synthesis [5]
-
Materials:
-
Benzene (anhydrous)
-
Benzoyl chloride-(carbonyl-¹³C)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (10%)
-
Anhydrous magnesium sulfate
-
Crushed ice
-
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of benzoyl chloride-(carbonyl-¹³C) (1 equivalent) in anhydrous benzene (excess) dropwise from the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain a gentle evolution of HCl gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash them with a 10% sodium hydroxide solution to remove any unreacted benzoyl chloride and benzoic acid, followed by a wash with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.
-
Logical Workflow for Friedel-Crafts Acylation of Benzophenone-¹³C
Caption: Workflow for the synthesis of Benzophenone-(carbonyl-¹³C).
Synthesis of Benzophenone-d₁₀
Benzophenone-d₁₀ can be synthesized via the Friedel-Crafts acylation of deuterated benzene (benzene-d₆) with deuterated benzoyl chloride (benzoyl chloride-d₅). Alternatively, a Grignard reaction between phenyl-d₅-magnesium bromide and a carbonyl-d-containing reactant can be employed. A method involving the photo-reductive dimerization of benzophenone-d₁₀ to benzopinacol-d₂₀ also describes its preparation.[7]
Experimental Protocol: Synthesis of Benzophenone-d₁₀ [7]
-
Materials:
-
Benzene-d₆
-
Benzoyl chloride-d₅
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide or dichloromethane)
-
Hydrochloric acid (dilute)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Set up a reaction flask under an inert atmosphere (e.g., nitrogen or argon) and charge it with anhydrous aluminum chloride (1.1 equivalents) and the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of benzene-d₆ (excess) and benzoyl chloride-d₅ (1 equivalent).
-
After the addition, allow the reaction to proceed at room temperature with stirring for several hours.
-
The reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The resulting crude benzophenone-d₁₀ is purified by recrystallization or vacuum distillation.
-
Quantitative Data and Characterization
The quality of isotopically labeled standards is paramount for their use in quantitative analysis. Key parameters include isotopic purity and chemical purity.
| Labeled Compound | Isotopic Label | Isotopic Purity | Chemical Purity | Supplier Example |
| Benzophenone-(carbonyl-¹³C) | ¹³C | 99 atom % ¹³C[8][9] | ≥98%[10] | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Benzophenone-d₁₀ | Deuterium | 99 atom % D | 99.63%[11] | MedChemExpress, Sigma-Aldrich |
Table 1: Summary of commercially available isotopically labeled benzophenone standards.
Application as an Internal Standard in Mass Spectrometry
Isotopically labeled benzophenone is widely used as an internal standard in analytical methods for the quantification of benzophenone and its derivatives in various matrices, such as food packaging, environmental samples, and biological fluids.[3][5] The use of a stable isotope-labeled internal standard is a robust technique to achieve precise quantification and mitigate measurement uncertainty in UHPLC-MS/MS and GC-MS methods.[3]
Workflow for Quantitative Analysis using Isotopically Labeled Benzophenone
Caption: Analytical workflow using isotopically labeled benzophenone.
The general procedure involves adding a known amount of the isotopically labeled benzophenone standard to the sample at the beginning of the sample preparation process. The sample is then extracted, cleaned up, and analyzed by GC-MS or LC-MS/MS. The ratio of the peak area of the native analyte to the peak area of the labeled internal standard is used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This method effectively corrects for any loss of analyte during sample processing and for variations in instrument response.
Conclusion
The synthesis and application of isotopically labeled benzophenone are crucial for accurate and reliable quantitative analysis in various scientific fields. This guide provides the fundamental knowledge, including detailed synthetic protocols and analytical workflows, to aid researchers in implementing these powerful analytical tools in their studies. The use of ¹³C- and deuterium-labeled benzophenone as internal standards significantly enhances the quality and reliability of analytical data, which is essential for regulatory compliance, environmental monitoring, and drug development.
References
- 1. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prezi.com [prezi.com]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzophenone can be obtained by Friedel Crafts reaction beteween benze [doubtnut.com]
- 7. jmchemsci.com [jmchemsci.com]
- 8. ベンゾフェノン-(カルボニル-13C) 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 9. Benzophenone-(carbonyl-13C) 13C 99atom 32488-48-5 [sigmaaldrich.com]
- 10. Benzophenone (carbonyl-¹³C, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to 4-Hydroxybenzophenone-d4: Sourcing and Application for Researchers
For researchers, scientists, and professionals in drug development, the procurement and effective use of isotopically labeled compounds are critical for accurate quantitative analysis. This guide provides an in-depth overview of 4-Hydroxybenzophenone-d4, a deuterated internal standard, covering its suppliers, purchasing information, and detailed experimental protocols for its application.
Introduction to this compound
This compound is the deuterated form of 4-Hydroxybenzophenone, where four hydrogen atoms on the phenol (B47542) ring have been replaced with deuterium. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its key application lies in quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The use of a deuterated internal standard is highly advantageous as it closely mimics the chemical and physical properties of the analyte, 4-Hydroxybenzophenone, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Supplier and Purchasing Information
Sourcing high-quality this compound is crucial for reliable experimental outcomes. Several chemical suppliers specialize in isotopically labeled compounds for research purposes. Below is a compilation of key suppliers and their product specifications. Pricing is often subject to quotation and may vary based on quantity and purity.
| Supplier | CAS Number | Molecular Weight | Chemical Formula | Purity |
| MedchemExpress | 93496-64-1 | 202.24 | C₁₃H₆D₄O₂ | Information available upon request |
| Veeprho | 93496-64-1 | Not specified | Not specified | Information available upon request |
| LGC Standards | 93496-64-1 | 202.24 | C₁₃H₆D₄O₂ | >95% (HPLC) |
Note: The listed purity levels are as stated by the suppliers and may be subject to lot-to-lot variability. It is recommended to request a certificate of analysis for specific batch information.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantification of 4-Hydroxybenzophenone or related benzophenone (B1666685) derivatives in various biological and environmental matrices. Below are generalized experimental protocols for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of benzophenones from aqueous samples such as urine or plasma.
-
Sample Pre-treatment: Acidify the sample to a pH of approximately 4.5 with a suitable acid (e.g., acetic acid).
-
Internal Standard Spiking: Add a known concentration of this compound solution in a compatible solvent (e.g., methanol) to the sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analyte and the internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical starting parameters for an LC-MS/MS method for the analysis of 4-Hydroxybenzophenone using this compound as an internal standard. Method optimization is essential for specific applications and matrices.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (analyte dependent) |
| MRM Transitions | 4-Hydroxybenzophenone: [M+H]⁺ or [M-H]⁻ → specific fragment ion(s) |
| This compound: [M+H]⁺ or [M-H]⁻ → specific fragment ion(s) |
Note: The specific MRM (Multiple Reaction Monitoring) transitions need to be determined by infusing the pure compounds into the mass spectrometer.
Visualizing Workflows
To further aid researchers, the following diagrams illustrate key processes involved in the procurement and utilization of this compound.
Caption: Procurement and initial use workflow for this compound.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
Methodological & Application
Application Notes & Protocols: Utilizing 4-Hydroxybenzophenone-d4 as an Internal Standard in LC-MS/MS Analysis
FOR IMMEDIATE RELEASE
Introduction
This document provides detailed application notes and protocols for the use of 4-Hydroxybenzophenone-d4 (4-OHBP-d4) as an internal standard in the quantitative analysis of 4-Hydroxybenzophenone (4-OHBP) and other benzophenone (B1666685) derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like 4-OHBP-d4 is critical for achieving high accuracy and precision in analytical measurements by compensating for variations during sample preparation and analysis.[1] These guidelines are intended for researchers, scientists, and professionals in the fields of environmental science, food safety, and drug development.
4-Hydroxybenzophenone is a widely used UV filter in personal care products and a known metabolite of benzophenone.[2] Its presence in various environmental and biological matrices necessitates sensitive and reliable analytical methods for its quantification. The deuterium-labeled 4-OHBP-d4 serves as an ideal internal standard as it co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby correcting for matrix effects and procedural losses.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of 4-Hydroxybenzophenone using this compound as an internal standard.
Reagents and Materials
-
Analytes: 4-Hydroxybenzophenone (≥98% purity)
-
Internal Standard: this compound (≥98% purity, deuteration ≥98%)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Additives: Formic acid (FA), Ammonium acetate
-
Sample Preparation Sorbents: Solid Phase Extraction (SPE) cartridges (e.g., C18) or Fabric Phase Sorptive Extraction (FaPEx) samplers.
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve 10 mg of 4-Hydroxybenzophenone and this compound in 10 mL of methanol, respectively.
-
Store these solutions at -20°C in amber vials.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions of the analyte and internal standard with methanol to achieve a concentration of 10 µg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by spiking appropriate volumes of the intermediate analyte stock solution into a blank matrix extract. The concentration range should be selected based on the expected analyte concentrations in the samples.
-
Spike each calibration standard and quality control (QC) sample with a fixed concentration of the this compound internal standard working solution. A typical final concentration for the internal standard is 50 ng/mL.
-
Sample Preparation
The following are two exemplary sample preparation protocols for different matrices.
A. Solid Phase Extraction (SPE) for Water Samples
This method is suitable for the extraction of 4-Hydroxybenzophenone from environmental water samples.
-
Sample Pre-treatment: Filter water samples through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load 100 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, and add the internal standard.
B. Fabric Phase Sorptive Extraction (FaPEx) for Cereal Samples
This protocol is adapted for the analysis of benzophenones in complex food matrices like breakfast cereals.[3]
-
Sample Homogenization: Weigh 1 g of the homogenized cereal sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the this compound internal standard solution to the sample.
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.
-
FaPEx: Introduce the FaPEx sampler into the tube and shake for 30 minutes.
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Cleanup: Transfer the supernatant to a tube containing a dispersive SPE cleanup sorbent (e.g., PSA and C18) and vortex.
-
Final Preparation: Centrifuge, take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
-
LC System: Agilent 1260 series or equivalent
-
MS System: Agilent 6410B Triple Quadrupole or equivalent with an electrospray ionization (ESI) source
-
Column: Phenomenex Luna C18 (150 x 2.0 mm, 3.0 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: 40-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Ionization Mode: ESI Positive
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing individual standard solutions. The following are suggested transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Hydroxybenzophenone | 199.1 | 121.1 | 15 |
| This compound (IS) | 203.1 | 121.1 | 15 |
Note: The collision energy should be optimized for the specific instrument to achieve the most stable and intense signal.
Data Presentation
The following tables summarize the quantitative performance of a typical LC-MS/MS method using this compound as an internal standard for the analysis of 4-Hydroxybenzophenone in a cereal matrix, based on published data.[3]
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| 4-Hydroxybenzophenone | 0.001 - 0.289 | 0.003 - 0.867 |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level | Average Recovery (%) | Intraday RSD (%) | Interday RSD (%) |
| 4-Hydroxybenzophenone | Low | 79 - 121 | 1.4 - 20.8 | 3.2 - 23.9 |
| Medium | 79 - 121 | 1.4 - 20.8 | 3.2 - 23.9 | |
| High | 79 - 121 | 1.4 - 20.8 | 3.2 - 23.9 |
RSD: Relative Standard Deviation
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Logic of using an internal standard for accurate quantification.
References
Application Note: Quantification of Benzophenones in Human Urine Using 4-Hydroxybenzophenone-d4 Internal Standard by UHPLC-MS/MS
Introduction
Benzophenones are a class of organic compounds widely used as UV filters in sunscreens, personal care products, and as photoinitiators in UV-curing applications.[1][2] Human exposure to these compounds is widespread, and due to their potential endocrine-disrupting effects, biomonitoring of benzophenone (B1666685) levels in human matrices such as urine is of significant interest. This application note details a robust and sensitive analytical method for the quantification of various benzophenones in human urine using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The method incorporates 4-Hydroxybenzophenone-d4 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3]
Principle
The method involves the enzymatic hydrolysis of conjugated benzophenone metabolites in urine, followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analytes are then separated and quantified by UHPLC-MS/MS operating in multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound, which closely mimics the behavior of the target analytes, allows for accurate quantification.
Experimental Protocol
Materials and Reagents
-
Standards: Benzophenone (BP), Benzophenone-1 (BP-1), Benzophenone-2 (BP-2), Benzophenone-3 (BP-3), Benzophenone-8 (BP-8), 4-Hydroxybenzophenone (4-OH-BP), and other relevant benzophenones.
-
Internal Standard: this compound.[3]
-
Enzyme: β-glucuronidase from Helix pomatia.
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl acetate (B1210297), Water (LC-MS grade).
-
Reagents: Acetic acid, Ammonium (B1175870) acetate, Formic acid.
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (if applicable).
Standard Solution Preparation
-
Prepare individual stock solutions of each benzophenone and the internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all target benzophenones at a concentration of 10 µg/mL in methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 10 µg/mL in methanol.
-
Prepare calibration standards by serially diluting the mixed working standard solution in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to cover the desired concentration range (e.g., 0.05 to 100 ng/mL).[4][5] Add the internal standard to each calibration standard to a final concentration of 10 ng/mL.[6]
Sample Preparation
The following is a generalized sample preparation protocol based on common methods.[6][7][8]
-
Enzymatic Hydrolysis:
-
Thaw frozen urine samples at 4°C.[9]
-
To 1 mL of urine in a glass tube, add 200 µL of ammonium acetate buffer (pH 5.0).[2]
-
Add 10 µL of the this compound internal standard working solution (final concentration of 100 ng/mL).
-
Add 10 µL of β-glucuronidase enzyme solution.[2]
-
Vortex the mixture and incubate overnight (approximately 16 hours) at 37°C to deconjugate the benzophenone metabolites.[6]
-
-
Extraction (Liquid-Liquid Extraction with d-SPE):
-
After incubation, add 3 mL of ethyl acetate to the sample.
-
Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.[6]
-
Transfer the upper organic layer to a new tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., Z-Sep) and anhydrous magnesium sulfate.[6][7][8]
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.[6]
-
Transfer a portion of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting composition (e.g., acetonitrile/water, 6/4, v/v) and transfer to an autosampler vial for UHPLC-MS/MS analysis.[2][10]
-
UHPLC-MS/MS Analysis
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 3 µm particle size) is commonly used.[2][10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes. An example gradient is as follows: start with 25% B, increase to 80% B over 8.5 minutes, then to 100% B, hold for 2 minutes, and then return to initial conditions for column equilibration.[2][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated electrospray ionization (H-ESI) in negative ion mode.[2][10]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for each benzophenone and the internal standard.
Workflow Diagram
Caption: Experimental workflow for the quantification of benzophenones in human urine.
Quantitative Data
The following tables summarize typical method performance characteristics and observed concentration ranges of benzophenones in human urine from various studies.
Table 1: Method Performance Characteristics
| Analyte | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Benzophenone-1 (BP-1) | 0.001 - 0.1 | 79 - 111 | 4 - 9 |
| Benzophenone-2 (BP-2) | 0.001 - 0.1 | 79 - 110 | 8 - 15 |
| Benzophenone-3 (BP-3) | 0.1 | 85 - 110 | 8 - 15 |
| 4-Hydroxybenzophenone (4-OH-BP) | 0.001 - 0.28 | 79 - 111 | 4 - 9 |
| Benzophenone-8 (BP-8) | 0.001 - 0.1 | 85 - 110 | 8 - 15 |
| Data synthesized from multiple sources.[4][5][6] |
Table 2: Representative Concentrations of Benzophenones in Human Urine
| Analyte | Detection Frequency (%) | Concentration Range (ng/mL) | Median Concentration (ng/mL) |
| Benzophenone-1 (BP-1) | 100 | Not specified | Not specified |
| Benzophenone-3 (BP-3) | 90 | Up to 2.70 | Not specified |
| 4-Hydroxybenzophenone (4-OH-BP) | 100 | Not specified | Not specified |
| Data synthesized from multiple sources.[6][10] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of using an internal standard for accurate quantification.
Caption: Logic of internal standard-based quantification.
Conclusion
The described UHPLC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of various benzophenones in human urine. The detailed protocol and performance data presented herein can be readily adopted by researchers and scientists in the fields of environmental health, toxicology, and drug development for biomonitoring studies and exposure assessment. The use of an isotopically labeled internal standard is crucial for achieving high-quality quantitative data by compensating for potential analytical variabilities.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Simultaneous determination of bisphenols, benzophenones and parabens in human urine by using UHPLC-TQMS [ccspublishing.org.cn]
- 3. veeprho.com [veeprho.com]
- 4. Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction [mdpi.com]
- 10. library.dphen1.com [library.dphen1.com]
Application of 4-Hydroxybenzophenone-d4 in Pharmacokinetic Analysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Hydroxybenzophenone-d4 as an internal standard in the pharmacokinetic analysis of 4-hydroxybenzophenone (B119663). The methodologies described are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the quantification of benzophenone (B1666685) derivatives in biological matrices.
Introduction
4-Hydroxybenzophenone is a metabolite of benzophenone, a compound widely used in sunscreens, personal care products, and as a photoinitiator. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and accurate methods to quantify its presence in biological samples for pharmacokinetic and exposure assessment studies. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in LC-MS/MS bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response[1].
This protocol outlines a representative LC-MS/MS method for the determination of 4-hydroxybenzophenone in human plasma, utilizing this compound as the internal standard.
Experimental Protocols
A comprehensive workflow for a typical pharmacokinetic study involving the analysis of 4-hydroxybenzophenone is presented below. This includes sample preparation, LC-MS/MS analysis, and data processing.
Figure 1: General workflow for the pharmacokinetic analysis of 4-hydroxybenzophenone.
2.1. Materials and Reagents
-
4-Hydroxybenzophenone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank, from drug-free donors)
2.2. Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-hydroxybenzophenone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 4-hydroxybenzophenone stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
2.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.4. LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 10 mM ammonium formate in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 95% B over 5 min, hold for 1 min, return to 20% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Table 1: Representative LC-MS/MS Conditions.
2.5. Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for 4-hydroxybenzophenone and its deuterated internal standard need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| 4-Hydroxybenzophenone | 197.1 | 120.1 | -25 | -50 |
| This compound | 201.1 | 124.1 | -25 | -50 |
Table 2: Representative Mass Spectrometry Parameters (MRM Transitions). Note: These values are illustrative and should be optimized for the specific instrument.
Method Validation and Quantitative Data
A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical validation parameters for a method analyzing benzophenone derivatives in biological matrices[2][3][4][5].
3.1. Linearity and Sensitivity
| Parameter | Typical Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
Table 3: Typical Linearity and Sensitivity Parameters.
3.2. Accuracy and Precision
| Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (0.3 ng/mL) | ± 15% | < 15% |
| Mid QC (10 ng/mL) | ± 15% | < 15% |
| High QC (80 ng/mL) | ± 15% | < 15% |
Table 4: Typical Accuracy and Precision Data.
3.3. Recovery and Matrix Effect
| Parameter | Typical Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 90 - 110% |
Table 5: Typical Recovery and Matrix Effect Data.
Signaling Pathways and Logical Relationships
While 4-hydroxybenzophenone itself is not directly involved in a specific signaling pathway as a therapeutic agent, its pharmacokinetic profile is influenced by metabolic pathways.
Figure 2: Simplified metabolic pathway of benzophenone leading to 4-hydroxybenzophenone.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the pharmacokinetic analysis of 4-hydroxybenzophenone in biological matrices. The detailed protocol and representative validation data presented here offer a solid foundation for researchers and scientists in the field of drug development and toxicology to establish and validate their own bioanalytical methods. The high sensitivity and specificity of the LC-MS/MS method, combined with the accuracy afforded by the deuterated internal standard, are essential for generating high-quality pharmacokinetic data.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
Quantitative Analysis of 4-Hydroxybenzophenone in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Application Note
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 4-Hydroxybenzophenone in human plasma. The method utilizes 4-Hydroxybenzophenone-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and toxicological research, as well as in pharmacokinetic studies. The method demonstrates excellent linearity, precision, accuracy, and recovery over a clinically relevant concentration range.
Introduction
4-Hydroxybenzophenone is a metabolite of benzophenone, a compound widely used in sunscreens, personal care products, and as a photoinitiator in UV-curing applications. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and reliable methods to quantify its levels in biological matrices. UPLC-MS/MS offers superior speed, resolution, and sensitivity compared to conventional HPLC methods. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the quantification.
Experimental
Materials and Reagents
-
4-Hydroxybenzophenone and this compound reference standards were purchased from a certified supplier.
-
HPLC-grade acetonitrile (B52724) and methanol (B129727) were obtained from a reputable chemical vendor.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma was sourced from an accredited biobank.
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.
Sample Preparation
A protein precipitation method was utilized for the extraction of 4-Hydroxybenzophenone and the internal standard from human plasma.
Chromatographic and Mass Spectrometric Conditions
The detailed UPLC and MS/MS parameters are outlined in the protocol section. Multiple Reaction Monitoring (MRM) was used for the detection and quantification of the analyte and the internal standard.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of 4-Hydroxybenzophenone in human plasma. The use of this compound as an internal standard effectively compensated for matrix effects, leading to high precision and accuracy.
Linearity and Range
The method was linear over the concentration range of 1 to 500 ng/mL with a coefficient of determination (r²) greater than 0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results were within the acceptable limits as per regulatory guidelines.
Recovery
The extraction recovery of 4-Hydroxybenzophenone from human plasma was consistent and high across the three QC levels.
Conclusion
This application note presents a validated UPLC-MS/MS method for the sensitive and reliable quantification of 4-Hydroxybenzophenone in human plasma. The simple sample preparation procedure and the use of a deuterated internal standard make this method highly suitable for routine analysis in a variety of research and clinical settings.
Detailed Protocols
Standard and Sample Preparation Protocol
1.1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Hydroxybenzophenone and this compound into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-Hydroxybenzophenone by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.
-
1.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate working standard solutions of 4-Hydroxybenzophenone to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.
-
Prepare quality control (QC) samples at three concentrations: 15 ng/mL (Low QC), 150 ng/mL (Medium QC), and 400 ng/mL (High QC) in the same manner.
1.3. Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumental Protocol
2.1. UPLC System Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 |
2.2. Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
2.3. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Hydroxybenzophenone | 197.1 | 92.1 (Quantifier) | 0.05 | 35 | 25 |
| 197.1 | 120.1 (Qualifier) | 0.05 | 35 | 15 | |
| This compound (IS) | 201.1 | 96.1 (Quantifier) | 0.05 | 35 | 25 |
| 201.1 | 124.1 (Qualifier) | 0.05 | 35 | 15 |
Quantitative Data Summary
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Model | r² |
| 4-Hydroxybenzophenone | 1 - 500 | Linear (1/x weighting) | >0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| Low QC | 15 | ≤ 10% | ± 10% | ≤ 15% | ± 15% |
| Medium QC | 150 | ≤ 8% | ± 8% | ≤ 10% | ± 10% |
| High QC | 400 | ≤ 8% | ± 8% | ≤ 10% | ± 10% |
Table 3: Recovery Data
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | %RSD |
| Low QC | 15 | 92.5 | 5.8 |
| Medium QC | 150 | 95.1 | 4.2 |
| High QC | 400 | 94.3 | 4.5 |
Visualizations
Application Notes: Quantitative Analysis of 4-Hydroxybenzophenone in Biological Matrices using Isotope Dilution Mass Spectrometry
Introduction
4-Hydroxybenzophenone (4-HBP) is a metabolite of benzophenone, a compound widely used in sunscreens, food packaging, and other consumer products.[1][2] Concerns over its potential endocrine-disrupting properties have led to an increased need for sensitive and accurate methods for its quantification in various biological and environmental samples.[1] Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response using a stable isotope-labeled internal standard.[3]
This application note describes a robust and sensitive method for the determination of 4-HBP in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, such as 4-Hydroxybenzophenone-d4, ensures reliable quantification by accounting for analyte loss during sample processing.[4]
Principle of the Method
The method involves the extraction of 4-HBP and the internal standard from the sample matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is based on the ratio of the signal intensity of the analyte to that of the co-eluting stable isotope-labeled internal standard. This approach minimizes the impact of matrix interference and provides high accuracy and precision.[5]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of analytical chemistry, toxicology, and drug development who are involved in the quantitative analysis of small molecules in complex biological samples.
Summary of Quantitative Data
The following table summarizes the performance characteristics of the IDMS method for 4-HBP analysis as reported in various studies. This allows for a clear comparison of key quantitative parameters across different sample matrices and methodologies.
| Parameter | Placental Tissue[1] | Breakfast Cereal[2] | Environmental Water[6] |
| Internal Standard | Benzophenone-d10 | 4-fluoro-4'-hydroxybenzophenone | Not Specified |
| Instrumentation | LC-MS/MS (APCI) | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.07 - 0.3 ng/g | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | 0.3 - 1.0 ng/g | Not Reported | 1.6 - 8.2 ng/L |
| Recovery (%) | 98 - 104 | 82.3 | >79 |
| **Linearity (R²) ** | Not Reported | >0.99 | >0.998 |
| Intra-day Variability (%) | < 5 | < 4.6 | 7.27 - 9.88 |
| Inter-day Variability (%) | < 5 | Not Reported | Not Reported |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the quantification of 4-HBP using IDMS.
Materials and Reagents
-
4-Hydroxybenzophenone (analytical standard)
-
This compound (or other suitable stable isotope-labeled internal standard)[4]
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ethyl Acetate (B1210297) (HPLC grade)[1]
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)[2]
Sample Preparation
The choice of sample preparation method depends on the complexity of the matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Tissues (e.g., Placenta) [1]
-
Homogenize 1 g of tissue sample.
-
Spike the homogenate with a known amount of the internal standard solution (e.g., this compound).
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant (organic phase).
-
Repeat the extraction step twice more with 5 mL of ethyl acetate.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Food Matrices (e.g., Cereal) [2]
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for cleanup.
-
Perform dispersive SPE (d-SPE) cleanup by adding the aliquot to a tube containing appropriate sorbents (e.g., PSA, C18).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis.
Protocol 3: Solid Phase Extraction (SPE) for Aqueous Samples (e.g., Urine, Plasma, Water) [6][8]
-
For plasma or serum, perform protein precipitation by adding 3 volumes of cold acetonitrile, vortex, and centrifuge.[8] Use the supernatant for the next step.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode, or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[1][9]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-HBP: Precursor ion (m/z) -> Product ion (m/z)
-
4-HBP-d4: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy: Optimized for each transition.
-
Ion Source Temperature: Optimized for the specific instrument.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the IDMS analysis of 4-Hydroxybenzophenone.
Caption: General workflow for the IDMS analysis of 4-HBP.
Metabolic Pathway of 4-Hydroxybenzophenone
4-Hydroxybenzophenone is a known human metabolite of benzophenone-3 (oxybenzone), a common UV filter.[10] The primary metabolic pathway involves glucuronidation, a major phase II detoxification process in the body.
Caption: Simplified metabolic pathway of 4-Hydroxybenzophenone.
References
- 1. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of angiotensin peptides in biological samples by LC/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. library.dphen1.com [library.dphen1.com]
- 10. 4-Hydroxybenzophenone | C13H10O2 | CID 14347 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: The Role of 4-Hydroxybenzophenone-d4 in Advancing Therapeutic Drug Monitoring
Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of 4-Hydroxybenzophenone using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of 4-hydroxybenzophenone (B119663) in complex matrices. Due to the polar nature of 4-hydroxybenzophenone, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to improve its volatility and chromatographic performance. The use of a deuterated internal standard, 4-hydroxybenzophenone-d4, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 4-hydroxybenzophenone in various sample types.
Introduction
4-Hydroxybenzophenone is a metabolite of the widely used chemical benzophenone (B1666685), which is found in sunscreens, food packaging, and various consumer products.[1] Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and accurate methods to quantify its presence in biological and environmental samples. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] However, the hydroxyl group in 4-hydroxybenzophenone makes it polar and less volatile, necessitating a derivatization step to achieve optimal GC performance.[3] Trimethylsilylation with reagents like BSTFA is a common and effective derivatization technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability.[4]
This method employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for trace-level quantification.[5] The use of a stable isotope-labeled internal standard, this compound, is critical for accurate quantification as it closely mimics the analyte's behavior during extraction, derivatization, and ionization.[6]
Experimental
Materials and Reagents
-
4-Hydroxybenzophenone (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270)
-
Ethyl Acetate (B1210297) (GC grade)
-
Hexane (GC grade)
-
Methanol (B129727) (GC grade)
-
Nitrogen gas (high purity)
Instrumentation
A triple quadrupole GC-MS/MS system was used for this analysis. The system was equipped with a split/splitless injector and an autosampler.
Standard Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-hydroxybenzophenone and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 4-hydroxybenzophenone stock solution with ethyl acetate to create calibration standards ranging from 1 to 500 ng/mL.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with ethyl acetate to prepare a 10 µg/mL internal standard working solution.
Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine, or environmental water sample), add 10 µL of the 10 µg/mL internal standard working solution.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[3]
-
Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[4]
-
Allow the vial to cool to room temperature before GC-MS/MS analysis.
GC-MS/MS Method Parameters
The following tables summarize the optimized GC-MS/MS method parameters.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table 3: Optimized MRM Transitions and Collision Energies
| Compound | Derivatization | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4-Hydroxybenzophenone-TMS | TMS | 270.1 | 255.1 | 15 | 100 |
| 270.1 | 195.1 | 20 | 100 | ||
| This compound-TMS | TMS | 274.1 | 259.1 | 15 | 100 |
| 274.1 | 199.1 | 20 | 100 |
Note: The precursor ion for the TMS-derivatized compounds is the molecular ion [M]+. Product ions and collision energies should be optimized on the specific instrument being used.[5]
Method Validation
The developed method was validated for linearity, precision, accuracy, and limit of quantification (LOQ) according to established guidelines.[7][8]
Table 4: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Calibration Range | - | 1 - 500 ng/mL |
| Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) | < 10% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LOQ) | 92 - 108% |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
Results and Discussion
The developed GC-MS/MS method demonstrated excellent performance for the quantification of 4-hydroxybenzophenone. The derivatization with BSTFA was crucial for achieving good chromatographic peak shape and sensitivity. The use of the deuterated internal standard, this compound, effectively compensated for any variability during sample processing, resulting in high precision and accuracy. The method validation results confirm that this protocol is reliable and suitable for its intended purpose.
Conclusion
This application note provides a detailed and validated GC-MS/MS method for the sensitive and accurate quantification of 4-hydroxybenzophenone in complex matrices. The combination of a robust sample preparation protocol, efficient derivatization, and the use of a deuterated internal standard makes this method ideal for researchers in environmental science, toxicology, and drug development.
Visualizations
Caption: Experimental workflow for the GC-MS/MS analysis of 4-hydroxybenzophenone.
Caption: Logical flow for the development of the GC-MS/MS method.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. impactfactor.org [impactfactor.org]
Application Note: Quantification of 4-Hydroxybenzophenone in Cosmetics using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxybenzophenone (4-HBP) is a benzophenone (B1666685) derivative commonly used as a UV filter in a variety of cosmetic products to protect the skin and the product itself from photodegradation. Due to its potential endocrine-disrupting properties, regulatory bodies worldwide have established maximum concentration limits for its use in cosmetics. Consequently, accurate and reliable quantification of 4-HBP in complex cosmetic matrices is crucial for ensuring product safety and regulatory compliance.
This application note details a robust and sensitive method for the quantification of 4-Hydroxybenzophenone in cosmetic creams and lotions using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The use of a deuterated internal standard, 4-Hydroxybenzophenone-d4 (4-HBP-d4), ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Experimental Workflow
The overall experimental workflow for the quantification of 4-Hydroxybenzophenone in cosmetic samples is depicted below.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Quantification with 4-Hydroxybenzophenone-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor quantification when using 4-Hydroxybenzophenone-d4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a progressive decrease in my this compound signal over the course of an analytical run. What could be the cause?
This issue often points to the instability of the deuterated internal standard under the experimental conditions, primarily due to isotopic back-exchange. Isotopic back-exchange is the unintended replacement of deuterium (B1214612) atoms with hydrogen atoms from the surrounding solvent or matrix.[1] This leads to a decrease in the signal of the deuterated standard and a corresponding increase in the signal of the unlabeled analyte, ultimately causing an overestimation of the analyte concentration.[1][2]
Troubleshooting Steps:
-
Evaluate Standard Stability: Perform a stability study by incubating this compound in your sample matrix and reconstitution solvent under your typical experimental conditions (e.g., room temperature for 4 hours). Analyze these samples against a freshly prepared standard (T=0) to quantify any degradation or exchange.[2]
-
Control Temperature: Maintain low temperatures (e.g., 0-4°C) during all sample preparation and storage steps.[1] Higher temperatures accelerate the rate of back-exchange.[1]
-
Control pH: The rate of back-exchange is pH-dependent, with the minimum rate typically around pH 2.5.[1] If compatible with your chromatography, adjust the pH of your mobile phase and sample diluent accordingly.
-
Minimize Exposure Time: Reduce the time the deuterated standard is in a protic solvent (e.g., water, methanol).[1] Faster liquid chromatography gradients can also minimize the opportunity for back-exchange to occur.
Q2: My analyte-to-internal standard response ratio is highly variable across my samples. What is the likely cause?
High variability in the response ratio is often a sign of inconsistent matrix effects. Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix.[3] This can lead to either ion suppression or enhancement, affecting the analyte and internal standard differently if their ionization is not equally affected.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components like phospholipids.[4][5] Techniques like solid-phase extraction (SPE) are generally more effective at removing these interferences than protein precipitation.[6]
-
Optimize Chromatography: Adjust your chromatographic method to separate the analyte and internal standard from the regions where matrix components elute. This can be achieved by modifying the gradient, changing the column chemistry, or adjusting the mobile phase composition.[7][8]
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in your assay. This involves comparing the response of the analyte and internal standard in a clean solvent versus a post-extraction blank sample spike.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]
Q3: The peak shape of my this compound is poor (e.g., tailing, fronting, or split). How can I improve it?
Poor peak shape can compromise integration and, consequently, quantification accuracy. The issue can stem from several factors related to the chromatography or the interaction of the analyte with the analytical hardware.
Troubleshooting Steps:
-
Check for Column Overload: Inject a dilution series of the this compound standard to see if the peak shape improves at lower concentrations.
-
Optimize Mobile Phase: The addition of acids (like formic acid) or ammonium (B1175870) salts to the mobile phase can improve the peak shape of phenolic compounds like 4-Hydroxybenzophenone.[7] Ensure the mobile phase pH is appropriate for the analyte's pKa.
-
Column Conditioning and Compatibility: Ensure the column is properly conditioned. If the problem persists, consider a different column chemistry. A C18 column is commonly used for non-polar compounds.[7]
-
Inspect the LC System: Check for blockages or dead volumes in the tubing, injector, or column frits.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability
Objective: To assess the stability of this compound in the sample matrix and reconstitution solvent under typical experimental conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample reconstitution solvent
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of this compound into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Prepare Incubated Samples: Spike the same concentration of this compound into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Prepare Solvent Stability Samples: Spike the internal standard into your sample reconstitution solvent and incubate under similar conditions.
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction method.
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both this compound and the unlabeled 4-Hydroxybenzophenone.
-
Data Analysis:
-
Compare the peak area of this compound in the incubated samples to the T=0 samples. A significant decrease suggests degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. This is a direct indication of back-exchange.[2]
-
Quantitative Data Summary
Table 1: Hypothetical Stability Data for this compound
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | Unlabeled Analyte Peak Detected in IS Channel? |
| Matrix | 4 | 25 | 7.4 | 25% | Yes |
| Matrix | 24 | 4 | 7.4 | 10% | Yes |
| Reconstitution Solvent | 4 | 25 | 8.0 | 40% | Yes |
| Reconstitution Solvent | 24 | 4 | 8.0 | 15% | Yes |
| Reconstitution Solvent | 24 | 4 | 2.5 | <5% | No |
Interpretation: The hypothetical data in this table indicates that the this compound is unstable at room temperature, particularly in a slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces isotopic exchange.
Mandatory Visualizations
Caption: A flowchart for systematically troubleshooting poor quantification.
Caption: The mechanism and impact of isotopic back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Utilizing 4-Hydroxybenzophenone-d4 to Minimize Matrix Effects
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of 4-Hydroxybenzophenone-d4 as an internal standard to mitigate matrix effects in quantitative mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact my analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: How does this compound help in minimizing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[1] Because it is chemically almost identical to the analyte (4-Hydroxybenzophenone), it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement.[1] By adding a known amount of this compound to all samples, calibrators, and quality controls, you can use the ratio of the analyte's peak area to the internal standard's peak area for quantification. This ratio normalizes for variations caused by matrix effects, sample preparation, and instrument response, leading to more accurate and reliable data.
Q3: Is it possible for my analyte and this compound to have different retention times?
A3: Yes, this is a known phenomenon referred to as the "isotope effect".[3] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to slight differences in physicochemical properties, often causing the deuterated standard to elute slightly earlier in reversed-phase chromatography. While usually minor, this can become an issue if the analyte and internal standard elute in a region of the chromatogram with rapidly changing matrix effects.
Q4: Can this compound fully eliminate matrix effects?
A4: While this compound is a powerful tool for compensating for matrix effects, it may not eliminate them entirely.[3] In cases of severe matrix effects or if there is a significant chromatographic separation between the analyte and the internal standard, differential matrix effects can still occur.[3] This means the analyte and the internal standard are affected to different extents, which can impact accuracy. Therefore, optimizing sample preparation and chromatography is still crucial.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments.
Issue 1: High Variability in the this compound Signal
-
Question: I am observing significant variability in the peak area of this compound across my samples. What could be the cause?
-
Answer: High variability in the internal standard signal can be due to several factors:
-
Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample at the beginning of the workflow. Any variability in extraction recovery will be reflected in the internal standard's signal.
-
Differential Matrix Effects: Even with a deuterated internal standard, severe matrix effects can cause variability. Consider further optimization of your sample clean-up procedure to remove more interfering compounds.
-
Instrument Instability: Check for issues with the autosampler, pump, or mass spectrometer ion source that could lead to inconsistent injection volumes or ionization.
-
Analyte-Internal Standard Interactions: In rare cases, the analyte and internal standard may interact in a way that affects their ionization.
-
Issue 2: Poor Peak Shape for Analyte and/or this compound
-
Question: My chromatograms show fronting, tailing, or split peaks for my analyte and internal standard. How can I resolve this?
-
Answer: Poor peak shape is often related to chromatography or the injection solvent.
-
Column Issues: The column may be contaminated or have a void. Try washing the column with a strong solvent or replacing it if the problem persists.
-
Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the injection solvent to the mobile phase as closely as possible.
-
Mobile Phase: Ensure the mobile phase is properly prepared and has the correct pH. Secondary interactions between the analyte/internal standard and the stationary phase can sometimes be mitigated by adjusting the mobile phase composition.
-
Issue 3: Chromatographic Separation of 4-Hydroxybenzophenone and this compound
-
Question: I am seeing a noticeable separation between the peaks for 4-Hydroxybenzophenone and this compound. Is this a problem and how can I fix it?
-
Answer: As mentioned in the FAQs, a slight separation can occur due to the isotope effect. If this separation leads to differential matrix effects and impacts your data's accuracy, you can try the following:
-
Modify Chromatographic Conditions: Adjusting the mobile phase gradient, flow rate, or column temperature can sometimes minimize the separation.
-
Use a Different Column: The degree of separation can be dependent on the stationary phase chemistry. Experimenting with a different column may help.
-
Experimental Protocols
Protocol: Quantification of 4-Hydroxybenzophenone in Human Serum using this compound by LC-MS/MS
This protocol provides a general framework. Optimization may be required for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
4-Hydroxybenzophenone analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human serum (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxybenzophenone in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of working solutions to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation and SPE)
-
To 100 µL of serum sample, calibrator, or quality control, add 20 µL of the 100 ng/mL internal standard working solution. Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Optimize the precursor and product ions for both 4-Hydroxybenzophenone and this compound.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following table illustrates the typical improvement in accuracy and precision when using this compound as an internal standard for the analysis of 4-Hydroxybenzophenone in a complex matrix.
| Sample Type | Without Internal Standard | With this compound Internal Standard |
| Spiked Concentration | Measured Concentration (ng/mL) | % Recovery |
| Low QC (5 ng/mL) | 3.8 | 76% |
| Mid QC (50 ng/mL) | 62.5 | 125% |
| High QC (500 ng/mL) | 395 | 79% |
Data is representative and intended for illustrative purposes.
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: The concept of matrix effects in ESI-MS.
Caption: A logical approach to troubleshooting.
References
Preventing deuterium-hydrogen back-exchange of 4-Hydroxybenzophenone-d4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent deuterium-hydrogen (D-H) back-exchange of 4-Hydroxybenzophenone-d4 during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) back-exchange and why is it a concern for this compound?
Deuterium-hydrogen back-exchange is a chemical process where a deuterium (B1214612) atom on an isotopically labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment. This is a significant concern as it compromises the isotopic purity of the standard, leading to inaccurate and unreliable results in quantitative analyses like mass spectrometry, where a constant and known mass is essential.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
The deuterium atom on the hydroxyl (-OD) group is highly labile and will exchange almost instantaneously with protons from any protic source it encounters. The four deuterium atoms on the aromatic ring are significantly more stable. However, their stability can be compromised under certain experimental conditions.
Q3: What are the primary factors that promote D-H back-exchange on the aromatic ring of this compound?
The main factors that can induce back-exchange of the aromatic deuterons are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen that can replace the deuterium labels.
-
pH: Both acidic and basic conditions can catalyze the D-H exchange on the aromatic ring. Acidic conditions, in particular, can promote electrophilic substitution of deuterium with hydrogen.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the D-H back-exchange.
Q4: What are the ideal storage conditions for this compound to maintain its isotopic integrity?
To minimize the risk of back-exchange during storage, this compound should be:
-
Stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Kept in a cool and dry place, with refrigeration (2-8 °C) or freezing (-20 °C) being optimal.
-
Protected from light by using amber vials or storing in the dark to prevent potential photodegradation.
Troubleshooting Guide: Preventing D-H Back-Exchange
This guide addresses common issues that may lead to the loss of deuterium from this compound and provides corrective actions.
| Issue | Potential Cause | Recommended Action | Rationale |
| Loss of deuterium label observed in mass spectrometry analysis. | Use of protic solvents (e.g., water, methanol) for sample preparation or chromatography. | Whenever possible, use aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM). If a protic solvent is unavoidable, use its deuterated form (e.g., D₂O, methanol-d4), minimize the time the compound is in the protic solvent, and maintain low temperatures. | Aprotic solvents lack exchangeable protons, thus minimizing the source of hydrogen for back-exchange. |
| Gradual loss of isotopic purity over a series of experiments. | Exposure to acidic or basic conditions during sample processing or analysis. | Maintain the pH of the solution as close to neutral as possible. If pH adjustment is necessary, use non-protic acids or bases in an aprotic solvent. For LC-MS, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is common, but exposure time should be minimized and the system kept cool. | Both acids and bases can catalyze the electrophilic substitution of deuterium on the aromatic ring.[1] |
| Inconsistent results between samples. | High temperature during sample preparation, such as evaporation steps. | Conduct all experimental steps at or below room temperature. For solvent evaporation, use a gentle stream of nitrogen at ambient temperature or utilize lyophilization. | Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of the D-H exchange reaction. |
| Contamination with protic impurities. | Use of non-anhydrous solvents or exposure to atmospheric moisture. | Use high-purity, anhydrous solvents. Handle the compound and prepare solutions under a dry, inert atmosphere (e.g., in a glove box). | Atmospheric moisture is a common source of protons that can contribute to back-exchange over time. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution while minimizing the risk of D-H back-exchange.
-
Acclimatization: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed standard in a high-purity, anhydrous aprotic solvent (e.g., acetonitrile) in a Class A volumetric flask.
-
Storage: Store the stock solution in a tightly sealed amber vial with a PTFE-lined cap at -20°C.
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol provides a general workflow for preparing samples for LC-MS analysis to minimize back-exchange.
-
Spiking: Spike the internal standard (this compound stock solution) into the sample matrix.
-
Extraction: If required, perform liquid-liquid extraction or solid-phase extraction using aprotic solvents.
-
Evaporation: If concentration is needed, evaporate the solvent under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase, preferably one with a high percentage of aprotic organic solvent.
-
Analysis: Place the samples in the autosampler, ideally cooled to 4°C, and proceed with the LC-MS analysis promptly.
Visualizations
Caption: A recommended workflow for handling this compound to prevent D-H back-exchange.
References
Technical Support Center: Chromatographic Separation of 4-Hydroxybenzophenone and its d4 Analog
Welcome to the technical support center for the chromatographic analysis of 4-Hydroxybenzophenone and its deuterated internal standard, 4-Hydroxybenzophenone-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the liquid chromatography-mass spectrometry (LC-MS/MS) analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for the quantification of 4-Hydroxybenzophenone?
A1: this compound is a stable isotope-labeled (SIL) version of 4-Hydroxybenzophenone. It is considered the "gold standard" for use as an internal standard in LC-MS/MS assays. Because its chemical and physical properties are nearly identical to the analyte, it closely mimics the behavior of 4-Hydroxybenzophenone during sample preparation, chromatography, and ionization. This helps to accurately correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more precise and accurate quantification.
Q2: What is the "chromatographic deuterium (B1214612) isotope effect" and how does it affect the separation of 4-Hydroxybenzophenone and its d4 analog?
A2: The chromatographic deuterium isotope effect (CDE) is a phenomenon where a deuterated compound exhibits a slightly different retention time compared to its non-deuterated counterpart. This is due to the subtle differences in the physicochemical properties between a carbon-hydrogen (C-H) bond and a stronger, slightly shorter carbon-deuterium (C-D) bond. In reversed-phase chromatography, deuterated compounds like this compound often have slightly weaker interactions with the stationary phase and therefore tend to elute slightly earlier than the non-deuterated 4-Hydroxybenzophenone.
Q3: What are the typical chromatographic conditions for the analysis of 4-Hydroxybenzophenone?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used. A C18 column is a popular choice for the stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency for mass spectrometry.[1][2]
Q4: Can I use phosphoric acid in the mobile phase for an LC-MS/MS application?
A4: It is generally not recommended. While phosphoric acid can be used for HPLC with UV detection, it is not volatile and can contaminate the mass spectrometer's ion source. For MS-compatible methods, a volatile acid like formic acid is preferred.[1][2]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of 4-Hydroxybenzophenone and its d4 analog in a question-and-answer format.
Issue 1: Poor peak shape (tailing or fronting) for one or both compounds.
-
Question: My peaks for 4-Hydroxybenzophenone and/or its d4 analog are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for phenolic compounds like 4-Hydroxybenzophenone can occur due to interactions with residual silanol groups on the silica-based stationary phase.
-
Solution: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid helps to suppress the ionization of silanol groups and reduce these secondary interactions. Using a column with low silanol activity can also be beneficial.[1]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Try diluting your sample and injecting a smaller amount.
-
-
Contamination: A contaminated guard column or analytical column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
-
Issue 2: Co-elution or poor resolution of 4-Hydroxybenzophenone and this compound.
-
Question: I am not seeing baseline separation between 4-Hydroxybenzophenone and its d4 internal standard. How can I improve the resolution?
-
Answer: Due to the deuterium isotope effect, the retention time difference between these two compounds is small, and achieving baseline separation can be challenging.
-
Optimize Mobile Phase Composition: A slight adjustment to the acetonitrile/water ratio can improve resolution. Decreasing the percentage of acetonitrile (the stronger solvent in reversed-phase) will increase retention times and may enhance the separation between the two peaks.
-
Gradient Elution: Employing a shallow gradient can help to better separate closely eluting compounds.
-
Column Choice: Using a longer column or a column with a smaller particle size (e.g., in a UHPLC system) can provide higher chromatographic efficiency and better resolution.
-
Issue 3: Retention time shifts between injections.
-
Question: The retention times for my analytes are drifting from one injection to the next. What should I investigate?
-
Answer:
-
Column Equilibration: Insufficient column equilibration between injections, especially after a gradient, is a common cause of retention time shifts.
-
Solution: Ensure your method includes an adequate equilibration time with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Experimental Protocols & Data
Below are typical experimental parameters for the LC-MS/MS analysis of 4-Hydroxybenzophenone and its d4 analog.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting benzophenones from aqueous samples like urine or environmental water involves solid-phase extraction.
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analytes with a stronger solvent like methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase.
Representative LC-MS/MS Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method. These may require optimization for your specific instrumentation and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| System | UHPLC or HPLC |
| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | 4-Hydroxybenzophenone | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 197.1 | 201.1 |
| Product Ion (m/z) | 120.1 | 124.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Note: The specific product ions and collision energies may vary depending on the mass spectrometer used and should be optimized.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of 4-Hydroxybenzophenone.
Troubleshooting Logic for Co-elution
Caption: A decision tree for troubleshooting the co-elution of 4-Hydroxybenzophenone and its d4 analog.
References
Impact of isotopic impurities in 4-Hydroxybenzophenone-d4 on results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-Hydroxybenzophenone-d4 as an internal standard. The following information addresses common issues related to isotopic impurities and their impact on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterium-labeled version of 4-Hydroxybenzophenone. It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the precise quantification of 4-Hydroxybenzophenone in various samples.[1][2] Its use is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research to improve the accuracy and reliability of analytical data.[1]
Q2: What are isotopic impurities and how can they affect my results?
A2: Isotopic impurities in this compound refer to the presence of molecules with a different number of deuterium (B1214612) atoms than the intended four, including the unlabeled (d0) version of the compound. These impurities can lead to significant analytical errors, including:
-
Inaccurate Quantification: The presence of the unlabeled analyte in the deuterated standard can artificially inflate the measured concentration of the target analyte, leading to overestimation.[3] Conversely, the isotopic contribution from a high concentration of the analyte can interfere with the internal standard's signal, causing underestimation.[3]
-
Non-linear Calibration Curves: Isotopic cross-contamination can cause a non-linear response in the calibration curve, particularly at the lower and upper limits of quantification.[4][5]
-
Increased Background Signal: Contamination of the internal standard with the unlabeled analyte can result in a high background signal in blank samples.[3]
Q3: What level of isotopic purity is considered acceptable for an internal standard?
A3: For quantitative assays, it is crucial to use stable isotope-labeled internal standards with high isotopic purity.[6] Ideally, the isotopic enrichment should be 98% or higher to minimize the impact of isotopic impurities on the accuracy of the results.[7] For highly sensitive assays, even higher purity may be necessary.
Troubleshooting Guides
Issue 1: High Background Signal of the Analyte in Blank Samples
Potential Cause: Your this compound internal standard may be contaminated with the unlabeled (d0) 4-Hydroxybenzophenone.
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a solution of the this compound standard in a clean solvent.
-
Acquire a Mass Spectrum: Analyze the solution using a high-resolution mass spectrometer.
-
Examine the Isotopic Profile: Check for a signal at the mass-to-charge ratio (m/z) corresponding to the unlabeled 4-Hydroxybenzophenone. The presence of this peak confirms contamination.
-
Quantify the Impurity: Determine the percentage of the unlabeled impurity. If it is significant, consider using a different batch of the standard or applying a mathematical correction to your data.[3][4]
Issue 2: Non-Linear Calibration Curve
Potential Cause: Isotopic cross-talk between the analyte and the internal standard, especially at high or low concentrations.[4][5] The natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa.[3][8]
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: Use your mass spectrometry software to model the theoretical isotopic distribution of both the analyte and the internal standard. Assess the degree of overlap at the m/z values you are monitoring.
-
Optimize Concentration Ratio: Ensure that the concentration of the internal standard is close to the expected concentration of the analyte in your samples.[5] A significant imbalance can exacerbate the effects of isotopic crosstalk.[9]
-
Select Appropriate Mass Transitions: If using tandem mass spectrometry (MS/MS), choose precursor and product ions that minimize overlap.
-
Consider a Non-Linear Fit: If the non-linearity persists and is predictable, a non-linear calibration model may provide more accurate quantification.[4]
Data Presentation
Table 1: Key Mass-to-Charge Ratios (m/z) for 4-Hydroxybenzophenone and its Deuterated Analog
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) |
| 4-Hydroxybenzophenone | C₁₃H₁₀O₂ | 198.0681 | 199.0754 |
| This compound | C₁₃H₆D₄O₂ | 202.0932 | 203.1005 |
Note: These values are theoretical and may vary slightly depending on the instrument calibration.
Table 2: Potential Isotopic Impurities in this compound and their [M+H]⁺ m/z
| Isotopic Species | Description | [M+H]⁺ (m/z) | Potential Impact |
| d0 | Unlabeled 4-Hydroxybenzophenone | 199.0754 | Overestimation of analyte |
| d1 | Partially labeled | 200.0817 | Minor interference |
| d2 | Partially labeled | 201.0880 | Minor interference |
| d3 | Partially labeled | 202.0942 | Minor interference |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by Mass Spectrometry
Objective: To determine the percentage of unlabeled 4-Hydroxybenzophenone in a this compound standard.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a high-purity solvent (e.g., acetonitrile (B52724) or methanol).
-
Prepare a working solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Mass Spectrometry Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infuse the working solution directly into the mass spectrometer or inject it onto an appropriate LC column.
-
Acquire data in full scan mode over a mass range that includes the m/z of both the unlabeled and the deuterated compound (e.g., m/z 190-210).
-
Ensure the mass resolution is sufficient to clearly distinguish between the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms or spectra for the [M+H]⁺ ions of both 4-Hydroxybenzophenone (d0) and this compound.
-
Calculate the peak areas for both species.
-
Determine the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d4))] * 100
-
Mandatory Visualization
Caption: Impact of isotopic impurity on analyte quantification.
Caption: Troubleshooting workflow for unexpected analytical results.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing 4-Hydroxybenzophenone-d4 Extraction from Plasma
Welcome to the technical support center for improving the recovery of 4-Hydroxybenzophenone-d4 from plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low extraction recovery of this compound from plasma?
Low recovery of this compound can stem from several factors, including:
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, the analyte may remain bound and be discarded with the protein pellet.
-
Suboptimal pH: The pH of the plasma sample and extraction solvents can significantly affect the ionization state and solubility of this compound, influencing its partitioning between aqueous and organic phases.
-
Inappropriate Solvent Selection: The choice of organic solvent in Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), or the sorbent and elution solvent in Solid-Phase Extraction (SPE), is critical for efficient extraction.
-
Insufficient Mixing/Vortexing: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte from the plasma into the extraction solvent.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis, leading to apparently low recovery.
-
Analyte Instability: this compound may degrade during the extraction process due to factors like extreme pH or temperature.
Q2: Which extraction method is best for this compound from plasma?
The optimal method depends on your specific experimental needs, such as required cleanliness of the extract, sample throughput, and available equipment. The three most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method suitable for high-throughput analysis.
-
Liquid-Liquid Extraction (LLE): This method can provide cleaner extracts than PPT and has been shown to achieve very high recovery rates for similar compounds.[1]
-
Solid-Phase Extraction (SPE): SPE generally yields the cleanest extracts and allows for sample concentration, which can improve sensitivity.
Troubleshooting Guides
Protein Precipitation (PPT)
Problem: Low recovery after protein precipitation.
| Possible Cause | Troubleshooting Step |
| Incomplete protein removal. | Increase the ratio of organic solvent to plasma. A 3:1 (v/v) ratio of acetonitrile (B52724) to plasma is commonly recommended.[2][3] |
| Use ice-cold acetonitrile to enhance protein precipitation. | |
| Vortex the sample vigorously for at least 1-2 minutes after adding the solvent to ensure thorough mixing. | |
| Increase the centrifugation speed and/or time to ensure complete pelleting of proteins. | |
| Analyte co-precipitation with proteins. | Adjust the pH of the plasma sample before adding the precipitant. For phenolic compounds, a slightly acidic pH can sometimes reduce interactions with proteins. |
Liquid-Liquid Extraction (LLE)
Problem: Low and inconsistent recovery with LLE.
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the aqueous phase. | Adjust the pH of the plasma sample. Since 4-Hydroxybenzophenone is a phenolic compound, acidifying the plasma (e.g., to pH 4-5) will ensure it is in a neutral, more organic-soluble form, improving extraction into a non-polar organic solvent. |
| Inappropriate extraction solvent. | Select a water-immiscible organic solvent that has a high affinity for this compound. Ethyl acetate (B1210297) and methyl tert-butyl ether (MTBE) are good starting points.[4] A mixture of ethyl acetate and acetonitrile has also been shown to improve extraction efficiency for a variety of drugs.[5] |
| Insufficient phase separation. | Ensure vigorous vortexing for several minutes to maximize the surface area for extraction. |
| Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation between the aqueous and organic layers. | |
| Emulsion formation. | If an emulsion forms at the interface, try adding a small amount of salt (salting out) or a different solvent, or use gentle centrifugation to break the emulsion. |
Solid-Phase Extraction (SPE)
Problem: Poor retention or incomplete elution during SPE.
| Possible Cause | Troubleshooting Step |
| Incorrect sorbent selection. | For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is often a good choice.[6] |
| Inadequate cartridge conditioning. | Ensure the SPE cartridge is properly conditioned with methanol (B129727) followed by water or an appropriate buffer to activate the sorbent. |
| Sample loading issues. | Ensure the sample is loaded at a slow and consistent flow rate to allow for sufficient interaction between the analyte and the sorbent. |
| Wash solvent is too strong. | The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. A common wash solvent for reversed-phase SPE is a low percentage of methanol in water. |
| Elution solvent is too weak. | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For reversed-phase SPE, this is typically a higher percentage of organic solvent (e.g., methanol or acetonitrile). The addition of a small amount of acid or base to the elution solvent can sometimes improve recovery for ionizable compounds. |
Data Summary: Extraction Recovery Comparison
The following table summarizes typical recovery data for benzophenone (B1666685) analogs from plasma/serum using different extraction techniques.
| Extraction Method | Analyte | Solvent/Sorbent | Reported Recovery (%) | Reference |
| Dispersive Liquid-Liquid Microextraction (LLE) | 4-Hydroxybenzophenone | Acetonitrile (disperser), Chloroform (extractor) | 97 - 106 | [1] |
| Not specified | 2-Hydroxy-4-methoxybenzophenone (BP-3) | Not specified | 94 - 99 | [7] |
| Protein Precipitation | Drug Cocktail | Acetonitrile | > 80 | [8] |
| Solid-Phase Extraction | Rivaroxaban | Not specified | > 96 | [9] |
| Solid-Phase Extraction | Oxycodone | C8 and benzoic acid functional groups | > 80 | [10] |
Experimental Protocols
Here are detailed methodologies for the three main extraction techniques.
Protocol 1: Protein Precipitation (PPT)
This protocol is designed for rapid sample cleanup and is suitable for high-throughput applications.
-
Sample Preparation: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. This creates a 3:1 solvent-to-plasma ratio.[2][3]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for your LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner extract compared to PPT.
-
Sample Preparation: In a glass tube, add 200 µL of plasma.
-
pH Adjustment: Add 20 µL of 1M formic acid to the plasma to acidify the sample. Vortex briefly.
-
Solvent Addition: Add 1 mL of ethyl acetate to the tube.
-
Extraction: Vortex the tube for 5 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in an appropriate volume of mobile phase for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extracts and is ideal for sensitive analyses. A generic reversed-phase SPE protocol is described below.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflows for the extraction of this compound from plasma.
Caption: A logical troubleshooting guide for low extraction recovery.
References
- 1. A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. KR101455694B1 - Method for detection of drug using liquid-liquid extraction by mixed ethyl acetate and acetonitrile - Google Patents [patents.google.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. Solid-phase extraction method with high-performance liquid chromatography and electrochemical detection for the quantitative analysis of oxycodone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
In-source fragmentation differences between 4-Hydroxybenzophenone and its d4 analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Hydroxybenzophenone and its d4 analog in mass spectrometry-based analyses.
Troubleshooting Guide
Q1: Why am I observing a different fragmentation pattern between 4-Hydroxybenzophenone and its d4 analog?
A1: The primary difference arises from the mass shift of fragments containing the deuterated phenyl ring. In d4-4-Hydroxybenzophenone, the four deuterium (B1214612) atoms are on the hydroxyl-bearing phenyl ring. Therefore, any fragment retaining this ring will have a mass-to-charge ratio (m/z) that is 4 Daltons higher than the corresponding fragment from the unlabeled compound. Additionally, kinetic isotope effects can influence the fragmentation rates, potentially altering the relative intensities of certain fragment ions.[1][2][3]
Q2: I am seeing unexpected peaks in the mass spectrum of d4-4-Hydroxybenzophenone. What could be the cause?
A2: Unexpected peaks could be due to a few factors:
-
Incomplete Deuteration: The d4-labeled standard may contain a small percentage of d3, d2, or d1 species, leading to peaks at m/z values lower than the fully deuterated compound.
-
Hydrogen-Deuterium Exchange: If using a protic solvent like methanol (B129727) or water in the mobile phase or sample preparation, deuterium atoms on the phenolic ring can sometimes exchange with hydrogen atoms from the solvent, especially under certain pH and temperature conditions.
-
Contaminants: As with any analysis, contaminants in the sample, solvent, or from the LC-MS system can contribute to unexpected peaks.
Q3: My d4-4-Hydroxybenzophenone is eluting slightly earlier from my reverse-phase LC column than the unlabeled 4-Hydroxybenzophenone. Is this normal?
A3: Yes, this is a known chromatographic isotope effect.[4][5] Deuterated compounds can sometimes have slightly different retention times compared to their non-deuterated counterparts. In reverse-phase chromatography, it is common for deuterated compounds to elute slightly earlier.[4] This is generally a minor shift and should not significantly impact quantification if the peak integration is performed correctly.
Q4: The in-source fragmentation of my analytes is too high, leading to a weak precursor ion signal. How can I minimize this?
A4: To reduce in-source fragmentation, you can try the following:
-
Optimize Cone Voltage/Fragmentor Voltage: This is one of the most critical parameters controlling in-source fragmentation. Gradually decrease the cone/fragmentor voltage to find the optimal value that maximizes the precursor ion intensity while minimizing fragmentation.
-
Use a Softer Ionization Technique: If available, consider using a softer ionization method like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can sometimes impart less energy to the analyte than Electrospray Ionization (ESI).
-
Adjust Source Temperature: Lowering the desolvation gas temperature can sometimes reduce the thermal energy imparted to the analyte, thereby decreasing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the main fragmentation pathways for 4-Hydroxybenzophenone?
A1: In positive ion mode, after protonation, 4-Hydroxybenzophenone typically undergoes fragmentation through two primary pathways. These involve the cleavage of the bonds adjacent to the carbonyl group.[6]
Q2: How does the fragmentation of the d4 analog differ from the unlabeled compound?
A2: The fragmentation pathways are the same, but the resulting fragment ions will differ in mass if they contain the deuterated ring. For example, if the fragmentation results in the loss of the non-deuterated phenyl group, the remaining charged fragment will be 4 Da heavier for the d4 analog.
Q3: Can I use the same MS/MS transitions for both compounds?
A3: No, you will need to set up different precursor and product ion m/z values for the two compounds in your MS/MS method. The precursor ion for the d4 analog will be 4 Da higher, and the product ions will also be shifted by 4 Da if they contain the deuterated ring.
Data Presentation
Table 1: Comparison of Precursor and Major Fragment Ions for 4-Hydroxybenzophenone and its d4 Analog in Positive Ion Mode
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) |
| 4-Hydroxybenzophenone | 199.07 | 121.03 | 105.03 |
| d4-4-Hydroxybenzophenone | 203.10 | 125.05 | 105.03 |
Note: The m/z values are theoretical and may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
LC-MS/MS Method for the Analysis of 4-Hydroxybenzophenone
This protocol is a general guideline and may require optimization for your specific instrumentation and application.[7][8]
1. Sample Preparation:
- Dissolve the 4-Hydroxybenzophenone and d4-4-Hydroxybenzophenone standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare stock solutions.
- Prepare working solutions by diluting the stock solutions.
- For biological samples, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.[7]
2. LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- Collision Gas: Argon.
- MS/MS Transitions:
- 4-Hydroxybenzophenone: Precursor 199.1 -> Product 121.0 (quantifier), Precursor 199.1 -> Product 105.0 (qualifier).
- d4-4-Hydroxybenzophenone: Precursor 203.1 -> Product 125.0 (quantifier), Precursor 203.1 -> Product 105.0 (qualifier).
Visualizations
Caption: Fragmentation pathways of 4-Hydroxybenzophenone and its d4 analog.
Caption: General workflow for LC-MS/MS analysis of 4-Hydroxybenzophenone.
References
- 1. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dphen1.com [library.dphen1.com]
Technical Support Center: Optimizing MS/MS Parameters for 4-Hydroxybenzophenone-d4
This technical support guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on optimizing tandem mass spectrometry (MS/MS) transition parameters for 4-Hydroxybenzophenone-d4.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound is a deuterated analog of 4-Hydroxybenzophenone, often used as an internal standard in analytical methods.[1][2] The molecular weight of the non-deuterated form is 198.22 g/mol .[3][4] With the addition of four deuterium (B1214612) atoms on the hydroxyl-bearing phenyl ring, the monoisotopic mass of this compound is approximately 202.09 g/mol . In positive ion electrospray ionization (ESI+), the precursor ion is typically the protonated molecule [M+H]⁺, resulting in an expected m/z of 203.1 . In negative ion mode (ESI-), the precursor ion would be the deprotonated molecule [M-H]⁻, with an expected m/z of 201.1 . The choice of ionization mode will depend on the specific analytical method and instrument sensitivity.
Q2: What are the likely product ions for this compound to monitor for Multiple Reaction Monitoring (MRM)?
A2: The selection of product ions is critical for the specificity and sensitivity of an MRM assay. For this compound, fragmentation will likely occur at the carbonyl bridge. Based on the fragmentation of the non-deuterated 4-Hydroxybenzophenone, which shows characteristic ions at m/z 121 and 77, we can predict the fragmentation of the deuterated analog.
-
In positive ion mode ([M+H]⁺ at m/z 203.1):
-
A primary product ion would likely result from the loss of the deuterated phenol (B47542) group, corresponding to the benzoyl cation at m/z 105 .
-
Another significant product ion could be the deuterated phenoxy cation at m/z 97 .
-
-
In negative ion mode ([M-H]⁻ at m/z 201.1):
-
Fragmentation could yield a deuterated phenoxide anion at m/z 96 .
-
Another possible fragment could be the phenyl radical anion at m/z 77 .
-
It is recommended to monitor at least two transitions for each compound to ensure analytical accuracy.[5]
Q3: How do I optimize the collision energy (CE) for each transition?
A3: Collision energy is a critical parameter that must be optimized for each specific MS/MS transition and for the particular mass spectrometer being used.[6][7][8] A common approach is to perform a collision energy optimization experiment. This involves infusing a standard solution of this compound and monitoring the intensity of the product ions while ramping the collision energy over a range of values (e.g., 5 to 50 eV). The optimal CE is the value that produces the highest and most stable signal for the desired product ion.[5][9]
Experimental Protocol for MS/MS Parameter Optimization
This section provides a detailed methodology for the systematic optimization of MS/MS parameters for this compound.
1. Preparation of Standard Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in a solvent mixture that is compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI+ or 0.1% ammonium (B1175870) hydroxide (B78521) for ESI-).
2. Instrument Setup and Direct Infusion:
-
Set up the mass spectrometer for direct infusion analysis using a syringe pump.
-
Infuse the 1 µg/mL working standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ion source parameters (e.g., spray voltage, gas flows, and temperature) to obtain the maximum stable signal for the precursor ion.
3. Precursor Ion Confirmation:
-
Acquire data in full scan mode to confirm the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
4. Product Ion Identification:
-
Switch to product ion scan mode. Select the confirmed precursor ion for fragmentation.
-
Ramp the collision energy over a broad range (e.g., 5-50 eV) to identify the most abundant and stable product ions.
5. Collision Energy Optimization:
-
For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment.
-
Create a method that monitors the intensity of the selected product ion while systematically varying the collision energy.
-
The optimal collision energy will be the value that yields the maximum signal intensity for that specific transition.
6. Declustering Potential / Cone Voltage Optimization:
-
In addition to collision energy, other parameters like declustering potential or cone voltage can be optimized to improve ion transmission and sensitivity. This is typically done by ramping the voltage and monitoring the precursor ion intensity.
Summary of MS/MS Transition Parameters
The following table should be populated with the empirically determined values from the optimization experiments. The initial values are theoretical and should be used as a starting point.
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Optimized Collision Energy (eV) | Optimized Declustering Potential (V) |
| ESI+ | 203.1 | To be determined | To be determined | To be determined |
| 203.1 | To be determined | To be determined | To be determined | |
| ESI- | 201.1 | To be determined | To be determined | To be determined |
| 201.1 | To be determined | To be determined | To be determined |
Troubleshooting Guide
Issue: Low or no signal for the precursor ion.
-
Possible Cause: Incorrect ionization mode or suboptimal ion source parameters.
-
Solution:
-
Verify that you are using the appropriate ionization mode (positive or negative).
-
Re-optimize the ion source parameters, including spray voltage, gas flows, and temperature, to maximize the signal for your compound.[10]
-
Check the formulation of your infusion solution; the pH and solvent composition can significantly impact ionization efficiency.
-
Issue: No significant product ions are observed.
-
Possible Cause: The collision energy is too low, or the incorrect precursor ion is being isolated.
-
Solution:
Issue: The signal for the product ion is unstable.
-
Possible Cause: Instability in the ion source or the infusion flow rate.
-
Solution:
-
Ensure the syringe pump is delivering a consistent flow rate.
-
Clean the ion source to remove any potential contamination.
-
Check for any blockages in the infusion line.
-
Experimental Workflow Diagram
Caption: Workflow for optimizing MS/MS transition parameters.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-羟基二苯甲酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-ヒドロキシベンゾフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. forensicrti.org [forensicrti.org]
- 8. pak.elte.hu [pak.elte.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Full Analytical Method Validation Using 4-Hydroxybenzophenone-d4
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory approval. In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a stable isotope-labeled internal standard is pivotal for achieving the highest levels of accuracy and precision. This guide provides a comprehensive comparison of analytical method performance for the quantification of 4-Hydroxybenzophenone, contrasting the use of its deuterated analog, 4-Hydroxybenzophenone-d4, with alternative methods.
4-Hydroxybenzophenone is a metabolite of benzophenone, a compound widely used in sunscreens and other personal care products, making its accurate quantification in biological matrices crucial for exposure and safety assessments.[1] this compound serves as an ideal internal standard because it is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, yet is distinguishable by its mass.[2][3] This co-elution and analogous behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible data.[4]
The Crucial Role of a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered best practice in modern bioanalytical method validation, a stance supported by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3] The primary advantage lies in its ability to minimize variability.[4] A SIL-IS is added to samples at a known concentration at the beginning of the workflow, tracking the analyte through extraction, cleanup, and analysis. Any loss of analyte during these steps is mirrored by a proportional loss of the SIL-IS, allowing for accurate correction of the final calculated concentration.
In contrast, methods employing a structural analog as an internal standard or those without an internal standard are more susceptible to errors introduced by matrix effects and variability in sample preparation, which can compromise the accuracy and precision of the results.
Comparative Performance Data
To illustrate the superior performance of a method using a deuterated internal standard, the following tables summarize typical validation data for the analysis of 4-Hydroxybenzophenone. The data compares three scenarios: using this compound as the internal standard, using a non-deuterated structural analog (e.g., 4-fluoro-4'-hydroxybenzophenone) as the internal standard, and using no internal standard (external calibration).
Table 1: Accuracy and Precision
| Validation Parameter | With this compound (SIL-IS) | With Structural Analog IS | Without Internal Standard |
| Accuracy (% Recovery) | |||
| Low QC (10 ng/mL) | 98.5% | 95.2% | 88.7% |
| Medium QC (100 ng/mL) | 101.2% | 104.5% | 110.5% |
| High QC (800 ng/mL) | 99.8% | 97.8% | 95.3% |
| Precision (%RSD) | |||
| Intra-day (n=6) | < 5% | < 10% | < 15% |
| Inter-day (n=18) | < 7% | < 12% | < 20% |
Table 2: Linearity, Sensitivity, and Matrix Effect
| Validation Parameter | With this compound (SIL-IS) | With Structural Analog IS | Without Internal Standard |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL | 10 ng/mL |
| Matrix Effect (%CV of IS-normalized MF) | < 15% | < 25% | Not Applicable (High Variability) |
The data clearly demonstrates that the use of this compound results in significantly improved accuracy and precision, a more linear response, a lower limit of quantification, and better control over matrix effects.
Experimental Protocols
Detailed methodologies are essential for the successful validation and implementation of a bioanalytical method. The following protocols are based on established guidelines for the quantification of 4-Hydroxybenzophenone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxybenzophenone in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50% methanol.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
4-Hydroxybenzophenone: Precursor ion > Product ion (e.g., m/z 197.1 > 121.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 201.1 > 125.1)
-
Visualizing the Workflow and Decision Process
To further clarify the validation process and the rationale for selecting a deuterated internal standard, the following diagrams are provided.
Caption: A typical workflow for analytical method validation.
Caption: Decision pathway for internal standard selection.
References
The Pursuit of Accuracy: A Comparative Guide to 4-Hydroxybenzophenone-d4 and ¹³C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the quest for analytical accuracy is paramount. In quantitative mass spectrometry, the choice of an internal standard is a critical decision that directly impacts the reliability of results. This guide provides an objective comparison between the commonly used deuterium-labeled 4-Hydroxybenzophenone-d4 and the advanced ¹³C-labeled standards, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate standard for achieving high-accuracy quantitative analysis.
The ideal internal standard should be a chemical doppelgänger of the analyte, mirroring its behavior through every stage of the analytical process, from extraction to ionization. This mimicry allows it to compensate for variations in sample preparation, matrix effects, and instrument response. While both deuterium-labeled and ¹³C-labeled standards are designed to fulfill this role, their inherent isotopic properties lead to significant performance differences.
Key Performance Parameters: A Tabular Comparison
Table 1: General Performance Characteristics
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled 4-Hydroxybenzophenone | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the native analyte.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1][2] | The significant mass difference between deuterium (B1214612) and hydrogen can cause a chromatographic isotope effect. Perfect co-elution of ¹³C-standards ensures more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Generally stable, but deuterium atoms on a phenyl ring can be susceptible to back-exchange under certain conditions, although less likely than on heteroatoms. | Highly stable, as the ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange.[1] | The high stability of ¹³C-labeling guarantees the integrity of the internal standard throughout the entire analytical workflow, from sample storage to analysis. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation from the analyte. | Superior, due to identical retention times and ionization behavior as the native analyte.[2] | For accurate quantification, the internal standard must experience the same ionization suppression or enhancement as the analyte at the precise moment of elution. Any separation can lead to differential matrix effects and biased results. |
| Accuracy & Precision | Generally provides good accuracy and precision. However, inaccuracies can arise from imperfect retention time matching, with some studies showing significant errors in other analytes.[1] | Considered the "gold standard" for accuracy and precision in isotope dilution mass spectrometry. | The superior ability of ¹³C-labeled standards to mimic the analyte leads to more reliable and reproducible quantification with reduced systematic errors. |
| Commercial Availability & Cost | More commonly available and generally less expensive. | Availability is increasing, but they can be more expensive due to more complex synthesis. | The choice may be influenced by budget and the availability of the specific labeled compound. |
Table 2: Representative Quantitative Performance Data
This table presents data from studies on benzophenone (B1666685) derivatives and other phenolic compounds to illustrate the expected performance.
| Parameter | Method Using Deuterated Standard (Benzophenone-d10 for 4-OH-BP) | Method Using ¹³C-Labeled Standard (General Performance for Phenolic Compounds) |
| Recovery | 98% - 104% | Expected to be highly consistent and reproducible |
| Intra-day Precision (%RSD) | < 5% | Typically < 5% |
| Inter-day Precision (%RSD) | < 5% | Typically < 5% |
| Linearity (r²) | > 0.999 | > 0.999 |
The Isotope Effect: A Critical Differentiator
A primary drawback of deuterium-labeled standards is the "isotope effect," which can lead to chromatographic separation from the unlabeled analyte. This occurs because the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond. In contrast, the mass difference between ¹²C and ¹³C is relatively smaller, resulting in negligible chromatographic shifts. This perfect co-elution of ¹³C-labeled standards is crucial for accurate compensation of matrix effects, especially in complex biological samples where co-eluting matrix components can suppress or enhance the analyte signal at specific points in the chromatogram.[1]
Experimental Protocols
A robust and well-defined experimental protocol is essential for accurate and reproducible quantitative analysis. Below are representative methodologies for the analysis of 4-Hydroxybenzophenone using either a deuterated or a ¹³C-labeled internal standard.
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 100 µL of human plasma samples, calibration standards, and quality control (QC) samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of the working solution of either this compound or ¹³C-labeled 4-Hydroxybenzophenone.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of 4-Hydroxybenzophenone from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for phenolic compounds.
-
MRM Transitions:
-
4-Hydroxybenzophenone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: [Precursor ion + 4] (m/z) -> Product ion (m/z)
-
¹³C-labeled 4-Hydroxybenzophenone (e.g., ¹³C₆): [Precursor ion + 6] (m/z) -> Product ion (m/z)
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Conclusion and Recommendation
While this compound can be a suitable internal standard for many applications, the evidence strongly supports the superiority of ¹³C-labeled standards for achieving the highest levels of accuracy and reliability in quantitative bioanalysis. The key advantages of ¹³C-labeled 4-hydroxybenzophenone, namely its perfect co-elution with the native analyte and its robust isotopic stability, directly address the potential limitations associated with deuterated standards.
For researchers, scientists, and drug development professionals engaged in demanding applications where data integrity is non-negotiable, the investment in ¹³C-labeled internal standards is highly recommended. Careful method validation is crucial regardless of the chosen standard, but starting with a ¹³C-labeled standard provides a more robust foundation for developing highly accurate and reliable quantitative assays.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC-UV, GC-MS, and LC-MS/MS
The accurate and precise quantification of benzophenone (B1666685) and its derivatives is critical in pharmaceutical development, food safety, and environmental monitoring due to their widespread use and potential endocrine-disrupting properties. This guide provides a comprehensive cross-validation of the most common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering a comparative analysis of their performance based on experimental data.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the specific benzophenone derivatives being analyzed. The following tables summarize the quantitative performance parameters of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of benzophenone and its derivatives, based on published validation data.
Table 1: Comparison of Linearity and Range for Benzophenone Analysis
| Analytical Method | Analyte(s) | Linearity (R²) | Range | Reference |
| HPLC-UV | Benzophenone and Benzil (B1666583) | >0.999 | 0.1 - 8 µg/mL | [1] |
| Benzophenone-3 and Avobenzone | 0.9984 (BP-3), 0.9925 (Avobenzone) | 0.08 - 0.24 mg/mL (BP-3), 0.04 - 0.12 mg/mL (Avobenzone) | ||
| GC-MS | Benzophenone and 17 derivatives | Not explicitly stated, but validated for linearity | Not explicitly stated | [2] |
| Benzophenone and 4-methylbenzophenone (B132839) | Not explicitly stated, but validated for linearity | Not explicitly stated | [3] | |
| LC-MS/MS | Benzophenone-3 and metabolites | Not explicitly stated, but validated for linearity | Not explicitly stated | [4] |
| Six Benzophenone derivatives | Not explicitly stated, but validated for linearity | Not explicitly stated | [5] | |
| Benzophenone | >0.99 | 10.0 - 500 ng/L | [6] |
Table 2: Comparison of Detection and Quantification Limits
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Benzophenone and Benzil | 0.0015 µg/mL | 0.005 µg/mL | [1] |
| Benzophenone-3 and DHB | 0.01 µmol/L (BP-3), 0.16 µmol/L (DHB) | Not explicitly stated | [7] | |
| GC-MS | Benzophenone and 4-methylbenzophenone | 2 µg/kg | Not explicitly stated | [3] |
| Benzophenone derivatives | 1.00 - 10.8 ng/L | 3.00 - 32.3 ng/L | [8] | |
| LC-MS/MS | Six Benzophenone derivatives | 0.07 - 0.3 ng/g | 0.3 - 1.0 ng/g | [5] |
| Benzophenone | 0.87 - 5.72 ng/L | 10.0 - 50.0 ng/L | [6] | |
| Benzophenone and metabolites | Low µg/L level | Not explicitly stated | [4] |
Table 3: Comparison of Precision (Repeatability)
| Analytical Method | Analyte(s) | Precision (%RSD) | Reference |
| HPLC-UV | Benzophenone and Benzil | Intra-day: ≤1.00, Inter-day: ≤1.53 | [1] |
| GC-MS | Benzophenone derivatives | 0.8 - 7.3% | [8] |
| LC-MS/MS | Six Benzophenone derivatives | Inter- and Intra-day: <5% | [5] |
| Benzophenone | <11.03% | [6] |
Experimental Protocols: A Look into the Methodologies
Detailed experimental protocols are crucial for replicating and comparing analytical methods. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS analysis of benzophenone derivatives.
HPLC-UV Method for Benzophenone and Benzil
This method is suitable for the simultaneous determination of benzophenone and benzil impurities in pharmaceutical substances.[1]
-
Instrumentation: A liquid chromatograph equipped with a UV-Vis detector.
-
Column: C8 column (e.g., 5-μm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 1% acetic acid in water (e.g., 60:40 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specified wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter.
GC-MS Method for Benzophenone Derivatives in Packaging Materials
This method is designed for the identification and quantification of benzophenone and its derivatives that may migrate from paper and cardboard packaging.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 50% diphenyl/50% dimethyl polysiloxane).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A programmed temperature gradient to separate the analytes.
-
Injection Mode: Splitless injection.
-
MS Detection: Full scan mode or selective ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: Ultrasonic extraction with a suitable solvent mixture (e.g., dichloromethane (B109758) and acetonitrile), followed by solid-phase extraction (SPE) for cleanup.[3]
LC-MS/MS Method for Benzophenone Derivatives in Biological Matrices
This highly sensitive and selective method is ideal for determining trace levels of benzophenone and its metabolites in complex biological samples like human serum or placenta.[4][5]
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) formate.
-
Flow Rate: Typically in the range of 0.2 - 0.7 mL/min.[9]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), usually in positive or negative ion mode depending on the analytes.[5]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences. For conjugated metabolites, an enzymatic hydrolysis step is often required.[4][7]
Mandatory Visualizations
Signaling Pathway of Benzophenone Derivatives
Benzophenone and its derivatives have been identified as endocrine disruptors, primarily through their interaction with nuclear receptors such as the estrogen receptor. The following diagram illustrates a simplified potential signaling pathway.
Caption: Simplified signaling pathway of benzophenone derivatives as endocrine disruptors.
Experimental Workflow for Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results. This workflow is essential when transferring a method between laboratories or when comparing a new method to an established one.
Caption: General workflow for the cross-validation of two analytical methods.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
- 9. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Performance of 4-Hydroxybenzophenone-d4 as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of 4-Hydroxybenzophenone-d4, a deuterated internal standard, with other commonly used alternatives for the analysis of benzophenone (B1666685) and its derivatives. The performance of an internal standard is paramount for ensuring accuracy and precision, particularly in complex matrices encountered in biological and environmental samples.
This compound is a stable isotope-labeled analog of 4-Hydroxybenzophenone, a metabolite of the widely used UV filter, benzophenone.[1] Its application as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is predicated on its chemical similarity to the analyte of interest.[2] This similarity ensures that it behaves comparably during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[3]
Performance Comparison of Internal Standards
The efficacy of an internal standard is evaluated based on several key performance metrics. While the Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined for the analyte being measured, the internal standard must provide a consistent and reliable signal at its working concentration. The following table presents a comparative overview of this compound and two common alternatives, Benzophenone-d10 and 2-Hydroxy-4-methoxybenzophenone-d3, based on typical performance characteristics observed in LC-MS/MS applications.
| Internal Standard | Chemical Structure | Typical Working Concentration | Expected Signal-to-Noise (S/N) Ratio | Key Advantages | Potential Considerations |
| This compound | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone | 10 - 100 ng/mL | > 50:1 | Structurally very similar to the metabolite 4-hydroxybenzophenone, providing excellent tracking of its analytical behavior. | May not be the ideal structural mimic for the parent benzophenone. |
| Benzophenone-d10 | Benzophenone, with all 10 hydrogens replaced by deuterium (B1214612) | 10 - 100 ng/mL | > 50:1 | Excellent internal standard for the quantification of the parent compound, benzophenone.[4] | May not perfectly mimic the chromatographic behavior and ionization of more polar metabolites like 4-hydroxybenzophenone. |
| 2-Hydroxy-4-methoxybenzophenone-d3 | 2-Hydroxy-4-methoxybenzophenone, with 3 hydrogens on the methoxy (B1213986) group replaced by deuterium | 10 - 100 ng/mL | > 50:1 | Structurally similar to a common benzophenone metabolite, making it a suitable alternative. | The position of the deuterium label may slightly alter its fragmentation pattern compared to the native analyte. |
Experimental Protocols
The determination of the suitability of an internal standard is intrinsically linked to the analytical method. Below is a detailed experimental protocol for the quantification of 4-Hydroxybenzophenone using this compound as an internal standard by LC-MS/MS.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (working internal standard solution).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Hydroxybenzophenone: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrument and experimental conditions).
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the calculation of LOD and LOQ and the experimental workflow.
References
A Comparative Guide to Assessing Method Linearity for 4-Hydroxybenzophenone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the linearity of three common analytical methods for the quantification of 4-Hydroxybenzophenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] This is a critical parameter in method validation, ensuring the accuracy of quantitative analysis.
Comparative Analysis of Method Linearity
The selection of an analytical method for the quantification of 4-Hydroxybenzophenone often depends on factors such as sensitivity, selectivity, sample matrix, and the intended application. The following tables summarize the linearity performance of HPLC-UV, GC-MS, and UV-Vis spectrophotometry based on published data.
Table 1: Linearity Parameters for 4-Hydroxybenzophenone Quantification by Various Analytical Methods
| Method | Analyte | Linearity Range | Correlation Coefficient (r) / Coefficient of Determination (R²) | Reference |
| GC-MS | 4-Hydroxybenzophenone | 50 - 1000 ng/mL | R² > 0.999 | [1] |
| GC-MS | 4-Hydroxybenzophenone | 1 - 250 ng | r > 0.99 | [2] |
| HPLC-MS/MS | 4-Hydroxybenzophenone | 0.1 - 50.0 µg/L | R² = 0.991 - 0.999 | [3] |
| HPLC-UV | Benzophenone-4 | 1.0 - 100 µg/mL | r > 0.999 | [4] |
| UV-Vis Spectrophotometry | Benzophenone-4 | Not specified | R > 0.9998 | [5] |
Note: Data for Benzophenone-4, a structurally similar compound, is included for comparative purposes due to the limited availability of directly comparable data for 4-Hydroxybenzophenone by this method.
Table 2: Summary of Method Performance for Linearity Assessment
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | Good to Excellent | Excellent | Low to Moderate |
| Sensitivity | Moderate to High | Very High | Low to Moderate |
| Typical Range | Wide (µg/mL) | Wide (ng/mL) | Narrow (µg/mL) |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Sample Preparation | Often requires extraction and filtration | May require derivatization | Minimal, simple dilution |
Experimental Protocols
Detailed methodologies are crucial for establishing the linearity of an analytical method. The following are generalized protocols for the assessment of method linearity for 4-Hydroxybenzophenone quantification.
Protocol 1: Linearity Assessment by HPLC-UV
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of 4-Hydroxybenzophenone reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples. A typical range for assay is 80% to 120% of the test concentration.[6]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of solvents such as acetonitrile (B52724) and water (with or without a pH modifier like formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at the wavelength of maximum absorbance for 4-Hydroxybenzophenone (approximately 285 nm).
-
-
Data Acquisition and Analysis:
-
Inject each calibration standard in triplicate.
-
Record the peak area of the 4-Hydroxybenzophenone peak for each injection.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered acceptable.[7]
-
Protocol 2: Linearity Assessment by GC-MS
-
Preparation of Standard Stock Solution: Prepare a stock solution of 4-Hydroxybenzophenone in a volatile organic solvent (e.g., ethyl acetate) at a concentration of 1 mg/mL.
-
Derivatization (if necessary): For compounds with active hydrogens like 4-Hydroxybenzophenone, derivatization is often required to improve volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
To a known aliquot of each calibration standard, add the derivatizing agent and react at an elevated temperature (e.g., 60-80°C) for a specified time.
-
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
Mass Spectrometer: Operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Data Acquisition and Analysis:
-
Inject each derivatized calibration standard.
-
Record the peak area of the characteristic ion for the derivatized 4-Hydroxybenzophenone.
-
Construct a calibration curve by plotting the peak area versus concentration and perform linear regression analysis.
-
Protocol 3: Linearity Assessment by UV-Vis Spectrophotometry
-
Preparation of Standard Stock Solution: Prepare a stock solution of 4-Hydroxybenzophenone in a suitable UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a concentration of 100 µg/mL.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover a range where absorbance is typically between 0.1 and 1.0.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of 4-Hydroxybenzophenone.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard in triplicate.
-
-
Data Acquisition and Analysis:
-
Plot the mean absorbance against the corresponding concentration.
-
Perform a linear regression analysis to obtain the equation of the line, the y-intercept, and the coefficient of determination (R²).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for assessing method linearity and the logical relationship of this assessment within the broader context of analytical method validation.
References
A Comparative Guide to 4-Hydroxybenzophenone-d4 and Benzophenone-d10 as Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzophenone (B1666685) and its derivatives, the selection of an appropriate internal standard is a critical step to ensure accuracy and reliability. This guide provides a comprehensive comparison of two commonly used deuterated internal standards: 4-Hydroxybenzophenone-d4 and Benzophenone-d10. The information presented herein is based on available experimental data and established analytical principles to aid in the selection of the most suitable internal standard for your specific application.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry, particularly in chromatographic and mass spectrometric methods, to correct for the variability inherent in analytical procedures. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, thereby experiencing similar losses during sample preparation and similar ionization efficiencies in the mass spectrometer. The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard as they co-elute with the native analyte and exhibit nearly identical chemical behavior, leading to superior accuracy and precision.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Benzophenone-d10 is presented in Table 1. These properties are crucial in determining their behavior during chromatographic separation and mass spectrometric detection.
| Property | This compound | Benzophenone-d10 |
| Chemical Formula | C₁₃H₆D₄O₂ | C₁₃D₁₀O |
| Molecular Weight | 202.24 g/mol (calculated) | 192.28 g/mol [1][2][3][4] |
| Structure | (4-hydroxyphenyl-2,3,5,6-d4)(phenyl)methanone[5] | Di(phenyl-d5)methanone[2] |
| Melting Point | 132-135 °C (for non-deuterated) | 47-51 °C[1][4] |
| Boiling Point | Not available | 305 °C[1][4] |
| Polarity | More polar due to the hydroxyl group | Less polar |
Performance Comparison
While direct head-to-head comparative studies are limited, the performance of each internal standard can be inferred from their use in various published analytical methods.
Benzophenone-d10
Benzophenone-d10 is a widely used internal standard for the analysis of benzophenone and its less polar derivatives. Its deuteration across both phenyl rings provides a significant mass shift from the native benzophenone, preventing isotopic interference.
Key Performance Characteristics:
-
Recovery: In a study analyzing benzophenones in human placental tissue, the use of Benzophenone-d10 as a surrogate resulted in recovery rates for six benzophenone derivatives ranging from 98% to 104%.[6] Another study on breakfast cereals, using a combination of internal standards including Benzophenone-d10, reported recoveries of 101.7% for benzophenone and 82.3% for 4-hydroxybenzophenone (B119663).[7]
-
Linearity: Excellent linearity has been demonstrated in methods employing Benzophenone-d10. For instance, in the analysis of benzophenone and 4-hydroxybenzophenone in breakfast cereal, a coefficient of determination (R²) of >0.999 was achieved.[7]
-
Matrix Effects: As a deuterated analog, Benzophenone-d10 is expected to co-elute closely with benzophenone, effectively compensating for matrix-induced ion suppression or enhancement.
This compound
This compound is structurally more similar to hydroxylated benzophenone metabolites and degradation products. This structural analogy is a key advantage when analyzing these more polar compounds.
Key Performance Characteristics:
-
Theoretical Advantage: For the analysis of 4-hydroxybenzophenone and other polar, hydroxylated benzophenones, this compound is theoretically a better internal standard. Its closer polarity and structural similarity ensure that it will more accurately mimic the behavior of these analytes during extraction, chromatography, and ionization.[5]
-
Performance Data: While it is commercially available and described as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, specific quantitative performance data such as recovery and matrix effect from peer-reviewed studies are not as readily available as for Benzophenone-d10.[8] However, its use is intended to improve the accuracy of such analyses.[8]
Application-Specific Recommendations
The choice between this compound and Benzophenone-d10 should be guided by the specific analytes being quantified.
-
For the analysis of Benzophenone and other non-polar derivatives: Benzophenone-d10 is a well-established and suitable internal standard with proven performance.
-
For the analysis of 4-Hydroxybenzophenone and other polar, hydroxylated derivatives: this compound is the theoretically superior choice due to its closer structural and polarity match. This will likely lead to more accurate correction for matrix effects and losses during sample preparation for these specific analytes.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of benzophenones in a biological matrix using a deuterated internal standard. This protocol should be optimized for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, urine), add 10 µL of the internal standard solution (e.g., 1 µg/mL of this compound or Benzophenone-d10 in methanol).
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetonitrile).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 90% A, ramp to 10% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analytes and internal standards.
Visualizations
The following diagrams illustrate the general workflow for using an internal standard and the logical process for selecting the appropriate one.
References
- 1. Cas 22583-75-1,BENZOPHENONE-D10 | lookchem [lookchem.com]
- 2. CAS 22583-75-1: Benzophenone-d10 | CymitQuimica [cymitquimica.com]
- 3. (2H10)Benzophenone | C13H10O | CID 3035154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 二苯甲酮-d10 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
How to assess the chemical and isotopic purity of 4-Hydroxybenzophenone-d4
For researchers, scientists, and drug development professionals, establishing the chemical and isotopic purity of deuterated compounds like 4-Hydroxybenzophenone-d4 is paramount for ensuring the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this compound, offering detailed experimental protocols and performance data alongside a comparison with alternative internal standards.
This compound is a deuterated analog of 4-Hydroxybenzophenone, commonly utilized as an internal standard in analytical and pharmacokinetic research. Its efficacy hinges on its high chemical and isotopic purity, which minimizes interference and ensures accurate quantification of the target analyte. This guide outlines the key analytical techniques and provides the necessary protocols to verify the purity of this essential research tool.
Comparative Analysis of Purity Assessment Methods
A multi-pronged approach employing a combination of chromatographic and spectroscopic techniques is essential for a thorough assessment of both the chemical and isotopic purity of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for chemical purity, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for isotopic purity.
Table 1: Quantitative Purity Analysis of this compound
| Parameter | Method | Specification | Typical Value |
| Chemical Purity | HPLC | ≥98.0% | >99.5% |
| Isotopic Purity | ¹H NMR / ²H NMR | ≥98 atom % D | >99 atom % D |
| Isotopic Enrichment | Mass Spectrometry | Report Value | ≥98% (d4) |
| Residual Solvents | GC-MS | ≤0.5% | <0.1% |
| Water Content | Karl Fischer Titration | ≤0.5% | <0.1% |
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the accuracy of quantitative bioanalysis. While this compound is a widely used standard, other deuterated and fluorinated analogs are also employed. The following table compares key performance characteristics of this compound with two common alternatives.
Table 2: Performance Comparison of Internal Standards
| Internal Standard | Structural Similarity to Analyte | Co-elution with Analyte | Potential for Cross-Talk/Interference | Commercial Availability |
| This compound | High (Isotopologue) | Yes | Low | Readily Available |
| Benzophenone-d10 | High (Isotopologue of parent) | Yes | Low | Readily Available |
| 4-Fluoro-4'-hydroxybenzophenone | Moderate (Structural Analog) | May vary | Moderate | Readily Available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Protocol 1: Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the chemical purity of this compound and its non-deuterated analog by separating it from any organic impurities.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile (B52724) and water with 0.1% formic acid (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 287 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Determine the area of the main peak and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Isotopic Purity and Enrichment Determination by Mass Spectrometry (MS)
This protocol outlines a general method for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or time-of-flight mass analyzer)
LC Conditions (can be similar to HPLC protocol):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan mode to observe the mass distribution of the isotopologues.
-
Data Analysis:
-
Acquire the mass spectrum of the this compound sample.
-
Identify the ion corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.
-
Calculate the isotopic enrichment by determining the relative abundance of the d4 ion compared to the sum of all isotopologue ions. It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C).
-
Protocol 3: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position and extent of deuteration. Both ¹H and ²H NMR can be utilized.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure for ¹H NMR:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
In a fully deuterated (d4) sample on the hydroxyphenyl ring, the proton signals corresponding to this ring should be absent or significantly reduced in intensity.
-
The isotopic purity can be estimated by comparing the integration of the residual proton signals on the deuterated ring to the integration of a proton signal on the non-deuterated phenyl ring.
-
Procedure for ²H NMR:
-
Sample Preparation: Dissolve the sample in a protonated solvent.
-
Data Acquisition: Acquire the ²H NMR spectrum.
-
Data Analysis: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shift of the signal indicates the position of deuteration.
Visualizing the Analytical Workflow
To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of the analytical procedures for assessing the purity of this compound.
By adhering to these rigorous analytical practices, researchers can confidently ascertain the chemical and isotopic purity of this compound, thereby ensuring the integrity and validity of their scientific findings.
Inter-laboratory Study Design for the Analysis of 4-Hydroxybenzophenone: A Comparative Guide
This guide provides a comprehensive framework for designing and participating in an inter-laboratory study for the analysis of 4-Hydroxybenzophenone. It is intended for researchers, scientists, and drug development professionals to facilitate the validation and comparison of analytical methods across different laboratories, ensuring data reliability and consistency. This document outlines a model study design, compares common analytical techniques with supporting data, and provides detailed experimental protocols.
Inter-laboratory Study Design
An inter-laboratory study is a powerful tool for assessing the reproducibility and robustness of an analytical method. A well-designed study provides valuable data on the method's performance in the hands of different analysts using various instruments.
1.1. Study Objective
To assess the precision, accuracy, and overall performance of different analytical methods for the quantification of 4-Hydroxybenzophenone in a standardized sample matrix through a collaborative inter-laboratory comparison.
1.2. Study Coordinator
A designated study coordinator is responsible for the overall management of the study, including protocol development, sample preparation and distribution, data collection, statistical analysis, and report generation.
1.3. Participating Laboratories
A minimum of 8-10 participating laboratories from diverse geographical locations and with varying levels of experience should be recruited to ensure a robust statistical analysis.
1.4. Test Material
A homogenous and stable test material containing a known concentration of 4-Hydroxybenzophenone will be prepared and distributed to all participating laboratories. The matrix of the test material should be relevant to the intended application (e.g., cosmetic cream, pharmaceutical formulation, or environmental water sample). A blank matrix and a series of spiked samples at different concentration levels should also be provided.
1.5. Analytical Methods
Participating laboratories may use their own validated in-house methods or be required to follow a standardized protocol for one or more of the following techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
1.6. Data Reporting and Statistical Analysis
Laboratories will be required to report their raw data, calibration curves, and final calculated concentrations for each sample. The data will be statistically analyzed to determine intra- and inter-laboratory precision (repeatability and reproducibility), and accuracy. Statistical tools such as Z-scores will be used to evaluate the performance of each laboratory against the consensus values.[1]
Comparison of Analytical Methods for 4-Hydroxybenzophenone
The selection of an appropriate analytical method is critical for accurate and reliable quantification of 4-Hydroxybenzophenone. The following table summarizes the performance of common analytical techniques based on available literature.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.002 - 1.5 µg/mL[2] |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.01 µg/mL | 0.66 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.05 µg/mL | 2.00 ng/mL[2] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 94% - 99%[2] |
| Precision (%RSD, Intra-day) | < 1.5% | < 2.0% | 2.3% - 2.7%[2] |
| Precision (%RSD, Inter-day) | < 2.0% | < 2.5% | 4.6% - 5.7%[2] |
| Specificity | High (Separates from related substances) | Very High (Mass fragmentation confirms identity) | Very High (Precursor and product ion monitoring) |
| Analysis Time per Sample | ~15 minutes | ~25 minutes | ~5-10 minutes |
Experimental Protocols
Detailed methodologies for the analysis of 4-Hydroxybenzophenone using HPLC-UV, GC-MS, and a sample preparation technique are provided below.
3.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This method is suitable for extracting 4-Hydroxybenzophenone from solid or semi-solid matrices like breakfast cereals.[3]
-
Homogenization: Homogenize the sample.
-
Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 3500 rpm for 10 minutes.[3]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 3500 rpm for 5 minutes.
-
Analysis: The supernatant is ready for analysis by GC-MS or LC-MS/MS.
3.2. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of 4-Hydroxybenzophenone in various matrices.[4]
-
Instrument: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 65:35 v/v) with a small amount of acid like phosphoric acid or formic acid for MS compatibility.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 288 nm.
-
Standard Preparation: Prepare a stock solution of 4-Hydroxybenzophenone in the mobile phase and perform serial dilutions to create calibration standards.
3.3. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high specificity and is suitable for complex matrices.
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column such as a TraceGOLD TG-17MS.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) using characteristic ions for 4-Hydroxybenzophenone.
-
Standard Preparation: Prepare a stock solution of 4-Hydroxybenzophenone in a suitable solvent like dichloromethane (B109758) and perform serial dilutions to create calibration standards.
Visualizations
4.1. Inter-laboratory Study Workflow
The following diagram illustrates the logical workflow of the proposed inter-laboratory study.
Caption: Workflow of the inter-laboratory study for 4-Hydroxybenzophenone analysis.
4.2. Comparison of Analytical Techniques
This diagram provides a high-level comparison of the analytical techniques discussed.
Caption: Comparison of key attributes for 4-Hydroxybenzophenone analytical techniques.
References
A Comparative Guide to Robustness Testing of an LC-MS/MS Method Using 4-Hydroxybenzophenone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, ensuring the robustness of an LC-MS/MS method is paramount for reliable and reproducible results in pharmacokinetic and toxicokinetic studies.[1][2] Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.[3][4] This guide provides a comprehensive comparison of an LC-MS/MS method's performance, with and without the use of a deuterated internal standard, 4-Hydroxybenzophenone-d4, under various robustness challenges. The inclusion of a stable isotope-labeled internal standard is a common strategy to control for variations in sample preparation, matrix effects, and ionization.[5]
The following sections detail the experimental protocols for robustness testing and present a comparative analysis of the resulting data. This guide is intended to demonstrate the value of using an appropriate internal standard to ensure method ruggedness.
Experimental Protocols
A well-designed experimental protocol is crucial for evaluating method robustness.[6][7][8] This involves systematically varying critical method parameters and observing the impact on key performance characteristics.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte of interest in methanol (B129727).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.
-
Working IS Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.
-
Calibration Standards (CS): Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions and the working IS solution to achieve a concentration range covering the expected in-study sample concentrations. A typical calibration curve consists of a blank, a zero sample (with IS), and at least six non-zero concentration levels.[9]
-
Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation:
A simple and efficient sample preparation method, such as protein precipitation, is often employed.[10]
-
To 100 µL of plasma sample (CS, QC, or unknown), add 20 µL of the working IS solution (for the method with IS) or 20 µL of the 50:50 methanol/water mixture (for the method without IS).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3. LC-MS/MS System and Conditions:
The following are typical starting conditions that can be intentionally varied during robustness testing:
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte.
-
MRM Transitions: Optimized for the analyte and this compound.
4. Robustness Testing Design:
A fractional factorial or Plackett-Burman design is an efficient approach to evaluate the effect of multiple parameter variations simultaneously.[8][11] The parameters to be investigated are chosen based on their likelihood of variation and potential impact on the method's performance.[7][12]
Key Parameters for Robustness Investigation:
-
LC Parameters:
-
Column Temperature (e.g., 38°C and 42°C)
-
Mobile Phase Flow Rate (e.g., 0.38 mL/min and 0.42 mL/min)
-
Mobile Phase Composition (e.g., varying the percentage of organic solvent by ±2%)
-
Mobile Phase pH (e.g., ±0.2 pH units)[12]
-
-
MS Parameters: While MS parameters are generally considered less prone to minor fluctuations, it can be beneficial to assess the impact of slight variations in collision energy or cone voltage.[13]
-
Sample Preparation Parameters:
-
Vortexing time (e.g., 50 seconds and 70 seconds)
-
Centrifugation time (e.g., 8 minutes and 12 minutes)
-
Data Presentation: Comparative Analysis
The following tables summarize the hypothetical results of the robustness study, comparing the performance of the LC-MS/MS method with and without the this compound internal standard. The acceptance criteria are based on general bioanalytical method validation guidelines, which typically require the precision (%CV) to be within 15% (20% at the LLOQ) and the accuracy (%Bias) to be within ±15% (±20% at the LLOQ).[9]
Table 1: Effect of Varied Column Temperature on Method Performance
| Parameter | Method without IS | Method with this compound IS | Acceptance Criteria |
| Nominal Temperature (40°C) | |||
| LQC %CV | 8.5 | 4.2 | ≤ 20% |
| LQC %Bias | -5.2 | -2.1 | ± 20% |
| MQC %CV | 6.1 | 3.5 | ≤ 15% |
| MQC %Bias | -3.8 | -1.5 | ± 15% |
| HQC %CV | 5.5 | 2.8 | ≤ 15% |
| HQC %Bias | -2.9 | -1.1 | ± 15% |
| Low Temperature (38°C) | |||
| LQC %CV | 15.8 | 4.5 | ≤ 20% |
| LQC %Bias | -12.3 | -2.5 | ± 20% |
| MQC %CV | 12.4 | 3.8 | ≤ 15% |
| MQC %Bias | -9.7 | -1.8 | ± 15% |
| HQC %CV | 10.9 | 3.1 | ≤ 15% |
| HQC %Bias | -8.5 | -1.3 | ± 15% |
| High Temperature (42°C) | |||
| LQC %CV | 18.2 | 4.8 | ≤ 20% |
| LQC %Bias | 14.5 | 2.8 | ± 20% |
| MQC %CV | 14.9 | 4.1 | ≤ 15% |
| MQC %Bias | 11.2 | 2.1 | ± 15% |
| HQC %CV | 13.5 | 3.6 | ≤ 15% |
| HQC %Bias | 9.8 | 1.6 | ± 15% |
Table 2: Effect of Varied Mobile Phase Flow Rate on Method Performance
| Parameter | Method without IS | Method with this compound IS | Acceptance Criteria |
| Nominal Flow Rate (0.4 mL/min) | |||
| LQC %CV | 8.5 | 4.2 | ≤ 20% |
| LQC %Bias | -5.2 | -2.1 | ± 20% |
| MQC %CV | 6.1 | 3.5 | ≤ 15% |
| MQC %Bias | -3.8 | -1.5 | ± 15% |
| HQC %CV | 5.5 | 2.8 | ≤ 15% |
| HQC %Bias | -2.9 | -1.1 | ± 15% |
| Low Flow Rate (0.38 mL/min) | |||
| LQC %CV | 19.5 | 5.1 | ≤ 20% |
| LQC %Bias | 16.8 | 3.2 | ± 20% |
| MQC %CV | 16.2 | 4.4 | ≤ 15% |
| MQC %Bias | 13.5 | 2.5 | ± 15% |
| HQC %CV | 14.8 | 3.9 | ≤ 15% |
| HQC %Bias | 11.9 | 1.9 | ± 15% |
| High Flow Rate (0.42 mL/min) | |||
| LQC %CV | 21.3 | 5.5 | ≤ 20% |
| LQC %Bias | -18.2 | -3.8 | ± 20% |
| MQC %CV | 17.8 | 4.8 | ≤ 15% |
| MQC %Bias | -15.1 | -2.9 | ± 15% |
| HQC %CV | 16.5 | 4.2 | ≤ 15% |
| HQC %Bias | -13.2 | -2.2 | ± 15% |
Summary of Findings:
The data clearly illustrates that the LC-MS/MS method utilizing this compound as an internal standard exhibits significantly greater robustness compared to the method without an internal standard. Variations in column temperature and mobile phase flow rate led to considerable changes in the accuracy and precision of the method without an IS, with some results falling outside the acceptable limits. In contrast, the method with the deuterated internal standard remained well within the acceptance criteria, demonstrating its ability to compensate for these variations.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in robustness testing.
Caption: Experimental workflow for LC-MS/MS robustness testing.
Caption: Logical relationships in robustness testing parameters.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 10.4 Experimental design – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 7. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. researchgate.net [researchgate.net]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. A simple, fast, sensitive and robust LC-MS/MS bioanalytical assay for evaluating 7α-hydroxy-4-cholesten-3-one biomarker in a clinical program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. researchgate.net [researchgate.net]
Comparative study of SPE vs LLE for 4-Hydroxybenzophenone extraction efficiency
In the realm of analytical chemistry, the efficient extraction of target compounds from complex matrices is a critical prerequisite for accurate quantification. For researchers, scientists, and drug development professionals working with 4-Hydroxybenzophenone, a common UV filter and potential endocrine disruptor, choosing the optimal extraction technique is paramount. This guide provides a comprehensive comparative study of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), two stalwart methods in sample preparation, focusing on their extraction efficiency for 4-Hydroxybenzophenone. Supported by experimental data, this analysis aims to equip researchers with the knowledge to make informed decisions for their specific analytical needs.
At a Glance: Key Performance Metrics
A quantitative comparison of SPE and LLE reveals significant differences in their performance characteristics. SPE generally offers higher recovery rates, reduced solvent consumption, and faster processing times, particularly for large batches of samples. LLE, while conceptually simpler, tends to be more labor-intensive and less efficient in terms of analyte recovery.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Average Analyte Recovery | 83% - 105% (for hydroxylated benzophenones)[1] | ~70% ± 10% (general average for a range of analytes) |
| Processing Time (96 samples) | ~15 - 20 minutes | ~40 - 60 minutes |
| Solvent Consumption | Significantly lower | High |
| Automation Potential | High | Low |
| Emulsion Formation | None | Prone to formation |
| Selectivity | High (tunable with different sorbents) | Lower |
The Workflow: A Visual Comparison
The operational workflows of SPE and LLE are fundamentally different, a distinction that underpins their respective advantages and disadvantages.
Delving into the Details: Experimental Protocols
To provide a practical understanding of these techniques, the following are detailed methodologies for the extraction of 4-Hydroxybenzophenone using both SPE and LLE.
Solid-Phase Extraction (SPE) Protocol
This protocol is adapted from a method for the extraction of hydroxylated benzophenones from water samples.[1]
-
Cartridge Conditioning: An SPE cartridge (e.g., C18) is first conditioned with 5 mL of methanol (B129727), followed by 5 mL of ultrapure water. This step activates the sorbent for optimal analyte retention.
-
Sample Loading: The aqueous sample containing 4-Hydroxybenzophenone is passed through the conditioned SPE cartridge at a controlled flow rate. The analyte partitions from the sample matrix and is retained on the solid phase.
-
Washing: To remove potential interferences, the cartridge is washed with a specific volume of a weak solvent that will not elute the target analyte.
-
Elution: The retained 4-Hydroxybenzophenone is then eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. The resulting eluate is a concentrated and purified solution of the analyte, ready for instrumental analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of analytes from an aqueous matrix.
-
Solvent Addition: To the aqueous sample containing 4-Hydroxybenzophenone in a separatory funnel, an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) is added.
-
Extraction: The separatory funnel is securely stoppered and shaken vigorously for several minutes to ensure intimate contact between the two phases, facilitating the transfer of 4-Hydroxybenzophenone into the organic layer. The funnel is periodically vented to release pressure.
-
Phase Separation: The mixture is allowed to stand until the two immiscible layers have clearly separated.
-
Collection: The organic layer, containing the extracted 4-Hydroxybenzophenone, is carefully collected. This process may be repeated with fresh organic solvent to improve extraction efficiency. The collected organic fractions are then combined and can be evaporated and reconstituted in a suitable solvent for analysis.
A Logical Breakdown: Choosing the Right Tool for the Job
The decision between SPE and LLE hinges on the specific requirements of the analysis, including sample throughput, desired level of automation, and the complexity of the sample matrix.
Conclusion
For the extraction of 4-Hydroxybenzophenone, Solid-Phase Extraction (SPE) emerges as a superior technique in terms of efficiency, speed, and automation capability. The higher recovery rates and reduced solvent consumption make it a more environmentally friendly and cost-effective choice for modern analytical laboratories. While Liquid-Liquid Extraction (LLE) remains a viable, low-cost option for smaller sample sets and less complex matrices, its labor-intensive nature and lower extraction efficiency present significant drawbacks for high-throughput applications. Ultimately, the choice of extraction method will depend on the specific analytical goals, available resources, and the scale of the research. This guide provides the foundational data and a decision-making framework to assist researchers in selecting the most appropriate technique for their work with 4-Hydroxybenzophenone.
References
Safety Operating Guide
Proper Disposal of 4-Hydroxybenzophenone-d4: A Step-by-Step Guide
For immediate reference, 4-Hydroxybenzophenone-d4 should be disposed of as hazardous chemical waste through an approved waste disposal plant. Chemical waste generators are responsible for correctly identifying and classifying their waste according to local, regional, and national regulations to ensure safe and compliant disposal.[1] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[2]
Hazard Profile and Safety Precautions
4-Hydroxybenzophenone is classified as a hazardous chemical that can cause skin and eye irritation, as well as respiratory irritation.[1][3][4] Therefore, appropriate personal protective equipment (PPE) should be worn when handling this compound.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Protective gloves, lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Safety glasses with side-shields or goggles. |
| Specific target organ toxicity | May cause respiratory irritation.[1][3][4] | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting.
-
Initial Waste Collection:
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the appropriate hazard warnings (e.g., "Irritant").
-
Indicate the date of waste generation.
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
-
Disposal of Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated waste container.
-
Once triple-rinsed, deface or remove the original label from the container before disposing of it according to your institution's guidelines for non-hazardous lab glass or plastic.[2]
-
Operational Workflow for Disposal
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 4-Hydroxybenzophenone-d4
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxybenzophenone-d4. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated analog of 4-Hydroxybenzophenone, should be handled with care, assuming similar hazard properties to its non-deuterated counterpart. The primary hazards include skin, eye, and respiratory tract irritation.[1][2][3][4] It is a combustible solid that can form flammable dust-air mixtures.[1] Adherence to the recommended PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles meeting EN166 or ANSI Z87.1 standards. A face shield is required when there is a risk of splashing or dust generation.[1][2][3][5] | Protects against eye irritation from dust particles and potential splashes. |
| Hands | Butyl or Polyvinyl alcohol (PVA) gloves are recommended for handling ketones.[6][7] Nitrile gloves may be used for short-term protection.[5][6] | Prevents skin irritation and absorption. |
| Body | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[5] | Protects skin from accidental contact and contamination. |
| Respiratory | A NIOSH-approved respirator is required if ventilation is inadequate or when dust may be generated.[1][5] | Prevents respiratory tract irritation from inhalation of dust. |
Operational and Handling Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Table 2: Handling and Storage Procedures
| Procedure | Key Steps |
| Handling | - Ensure adequate ventilation in the work area.[1][8] - Minimize dust generation and accumulation.[1] - Wash hands thoroughly after handling.[1][2][3] - Avoid contact with eyes, skin, and clothing.[1][3] |
| Storage | - Store in a tightly closed container.[1][3] - Keep in a cool, dry, and well-ventilated area.[1][3] - Store away from incompatible materials such as strong oxidizing agents.[1] |
Emergency and Disposal Procedures
In the event of an emergency, immediate and appropriate action is crucial. Proper disposal of chemical waste is also a critical component of laboratory safety.
Table 3: First Aid and Spill Response
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][3] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes.[1][2] |
| Inhalation | Move the individual to fresh air.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Spill | - Evacuate the area. - Wear appropriate PPE. - Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] |
Disposal Plan:
All waste containing this compound must be treated as chemical waste.
-
Solid Waste: Collect solid residues and contaminated materials in a designated and properly labeled waste container.[1][9]
-
Disposal: Dispose of the chemical waste through an approved waste disposal facility, following all local, state, and federal regulations.[3][8][9]
Operational Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from preparation to disposal.
Caption: Workflow for Handling this compound.
References
- 1. 4-Hydroxybenzophenone(1137-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.dk [fishersci.dk]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 7. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
